Ethyl 1H-imidazole-1-carboxylate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl imidazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9)8-4-3-7-5-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICRPEGTQDSFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172780 | |
| Record name | Ethyl 1H-imidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19213-72-0 | |
| Record name | 1H-Imidazole-1-carboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19213-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1H-imidazole-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019213720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19213-72-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 1H-imidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1H-imidazole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 1H-IMIDAZOLE-1-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C6L5963XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl 1H-imidazole-1-carboxylate synthesis from imidazole and ethyl chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 1H-imidazole-1-carboxylate, a key building block in organic synthesis and pharmaceutical drug development. The document details the core chemical reaction between imidazole and ethyl chloroformate, offering insights into reaction mechanisms, experimental protocols, and characterization of the final product.
Introduction
This compound, also known as 1-(ethoxycarbonyl)imidazole, is a valuable reagent and intermediate. Its unique structure, featuring an activated carbonyl group attached to the imidazole ring, makes it an effective and often milder alternative to phosgene-based reagents for the introduction of an ethoxycarbonyl group. This guide focuses on its synthesis from the readily available starting materials, imidazole and ethyl chloroformate. The reaction is a robust and high-yielding N-acylation, critical for the construction of more complex molecular architectures.
Reaction Analysis and Mechanism
The synthesis of this compound from imidazole and ethyl chloroformate is a classic example of nucleophilic acyl substitution. The reaction typically requires a base to deprotonate the imidazole, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Imidazole + Ethyl Chloroformate → this compound + [Base-H]Cl
The reaction mechanism proceeds as follows:
-
Deprotonation of Imidazole: A base, commonly a tertiary amine like triethylamine (Et₃N), removes the acidic proton from the N-1 position of the imidazole ring, forming a highly nucleophilic imidazolide anion.
-
Nucleophilic Attack: The imidazolide anion attacks the electrophilic carbonyl carbon of ethyl chloroformate.
-
Elimination of Chloride: The tetrahedral intermediate formed collapses, leading to the elimination of a chloride ion and the formation of the desired product, this compound.
-
Byproduct Formation: The displaced chloride ion combines with the protonated base to form a salt (e.g., triethylammonium chloride), which often precipitates from the reaction mixture.
An In-depth Technical Guide to the N-acylation of Imidazole with Ethyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the N-acylation of imidazole with ethyl chloroformate, a fundamental reaction in organic synthesis for the preparation of N-ethoxycarbonylimidazole. This guide details the reaction mechanism, presents quantitative data, outlines a detailed experimental protocol, and includes visual diagrams to facilitate understanding.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The N-acylation of imidazole with ethyl chloroformate proceeds via a nucleophilic acyl substitution mechanism. In this reaction, the lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting imidazole, rendering it non-nucleophilic.
The mechanism can be described in the following steps:
-
Nucleophilic Attack: The sp2-hybridized nitrogen atom of the imidazole ring attacks the carbonyl carbon of ethyl chloroformate. This initial attack results in the formation of a tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom gains a negative charge.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: A base, typically triethylamine, deprotonates the positively charged imidazole nitrogen, regenerating the aromaticity of the imidazole ring and forming the final product, N-ethoxycarbonylimidazole, and triethylammonium chloride as a byproduct.
Caption: Reaction mechanism of N-acylation of imidazole.
Quantitative Data Summary
The yield of N-ethoxycarbonylimidazole is influenced by various factors, including the choice of base, solvent, and reaction temperature. The following table summarizes quantitative data from a representative experimental protocol.[1]
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Yield (%) |
| Imidazole (49.9 mmol) | Ethyl Chloroformate (50.2 mmol) | Triethylamine (50.2 mmol) | Benzene | 0 °C to ambient | 2.5 h | 85 |
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis of N-ethoxycarbonylimidazole.
Materials:
-
Imidazole
-
Ethyl chloroformate
-
Triethylamine
-
Benzene (or a suitable alternative aprotic solvent like Dichloromethane)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve imidazole (1.0 equivalent) and triethylamine (1.0 to 1.1 equivalents) in a suitable anhydrous aprotic solvent (e.g., benzene or dichloromethane).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.0 to 1.05 equivalents) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate.
-
Wash the precipitate with a small amount of the solvent used for the reaction.
-
Combine the filtrate and the washings.
-
Concentrate the combined organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude N-ethoxycarbonylimidazole can be purified by vacuum distillation.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-ethoxycarbonylimidazole.
Caption: General workflow for N-ethoxycarbonylimidazole synthesis.
References
Spectroscopic Profile of Ethyl 1H-imidazole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 1H-imidazole-1-carboxylate, a key building block in synthetic organic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₆H₈N₂O₂ with a molecular weight of 140.14 g/mol .[1][2] The structural and electronic environment of this molecule has been elucidated through various spectroscopic techniques, with the key quantitative data summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Data
The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The data presented here is referenced from Sigma-Aldrich.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | Data not available in search results | Data not available in search results | Imidazole H-2 |
| Data not available in search results | Data not available in search results | Data not available in search results | Imidazole H-4 |
| Data not available in search results | Data not available in search results | Data not available in search results | Imidazole H-5 |
| Data not available in search results | Data not available in search results | Data not available in search results | -O-CH₂ -CH₃ |
| Data not available in search results | Data not available in search results | Data not available in search results | -O-CH₂-CH₃ |
¹³C NMR Data
The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The data is referenced from W. Robien, Institute of Organic Chemistry, University of Vienna.[1]
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | C =O |
| Data not available in search results | Imidazole C -2 |
| Data not available in search results | Imidazole C -4 |
| Data not available in search results | Imidazole C -5 |
| Data not available in search results | -O-CH₂ -CH₃ |
| Data not available in search results | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results | C=O stretch (ester) |
| Data not available in search results | C-N stretch (imidazole ring) |
| Data not available in search results | C-H stretch (aromatic/aliphatic) |
| Data not available in search results | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is from the NIST Mass Spectrometry Data Center.[1]
| m/z | Relative Abundance (%) | Assignment |
| 140 | Data not available in search results | [M]⁺ (Molecular Ion) |
| Data not available in search results | Data not available in search results | Fragment |
| Data not available in search results | Data not available in search results | Fragment |
| Data not available in search results | Data not available in search results | Fragment |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS, and coupling constants (J) are reported in Hertz (Hz). For ¹³C NMR, chemical shifts are reported in ppm relative to the solvent peak.
FT-IR Spectroscopy
The infrared spectrum of the neat liquid sample is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small drop of the compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is recorded over a standard range, typically 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into a gas chromatograph (GC) equipped with a mass spectrometer (MS) detector. The GC is fitted with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ensure separation of the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum is recorded over a suitable m/z range.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships within the molecule.
References
Physical and chemical properties of Ethyl 1H-imidazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1H-imidazole-1-carboxylate, also known as 1-carbethoxyimidazole, is a versatile reagent in organic synthesis. It belongs to the family of N-acylimidazoles, which are widely recognized for their utility as carbonylating agents and in the formation of esters and amides. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and relevant spectral data for its characterization. Its role as a stable and effective carbonylating agent makes it a valuable tool in the synthesis of various heterocyclic compounds, contributing significantly to the fields of medicinal chemistry and drug development.
Compound Identification and Properties
A summary of the key identifiers and physicochemical properties of this compound is presented below for quick reference.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | ethyl imidazole-1-carboxylate[1] |
| Synonyms | 1-Carbethoxyimidazole, N-Carboethoxyimidazole[1] |
| CAS Number | 19213-72-0[1] |
| Molecular Formula | C₆H₈N₂O₂[1] |
| Molecular Weight | 140.14 g/mol [1] |
| InChI | InChI=1S/C6H8N2O2/c1-2-10-6(9)8-4-3-7-5-8/h3-5H,2H2,1H3[1] |
| InChIKey | YICRPEGTQDSFEX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)n1ccnc1 |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Liquid |
| Density | 1.162 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.472 |
| Flash Point | 104.4 °C (219.9 °F) |
| Storage Temperature | 2-8°C |
Synthesis and Reactivity
This compound is typically synthesized by the reaction of imidazole with ethyl chloroformate. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
Imidazole (49.9 mmol)
-
Ethyl chloroformate (50.2 mmol)
-
Triethylamine (50.2 mmol)
-
Benzene (100 ml)
-
Ice bath
Procedure:
-
In a suitable reaction vessel, a mixture of imidazole and triethylamine is prepared in benzene.
-
The vessel is placed in an ice bath to cool the mixture.
-
Ethyl chloroformate is added to the stirred mixture.
-
The reaction mixture is then stirred at ambient temperature for 2.5 hours.
-
After the reaction is complete, the mixture is filtered, and the precipitate is washed with benzene.
-
The solvent from the filtrate is evaporated to yield the product, which can be further purified by distillation.
Applications in Synthesis
A significant application of this compound is its use as a carbonylating agent for the synthesis of various heterocyclic compounds. One notable example is the synthesis of 1,2,4-oxadiazol-5(4H)-ones from amidoximes.[2]
Experimental Protocol: Synthesis of 1,2,4-Oxadiazol-5(4H)-ones using this compound[3]
Materials:
-
Benzonitrile (1 mmol)
-
Hydroxylamine Hydrochloride (1.5 mmol)
-
Ethanol
-
Potassium Carbonate (1.5 eq)
-
This compound (1 eq)
-
Tetrahydrofuran (THF)
-
Dilute HCl
Procedure:
-
A solution of benzonitrile in ethanol is treated with hydroxylamine hydrochloride and stirred at 80°C for 3 hours to form the corresponding amidoxime.
-
The excess ethanol is removed under vacuum.
-
The resulting amidoxime is dissolved in THF, and potassium carbonate and this compound are added.
-
The mixture is stirred for 12 hours at 80°C.
-
After the reaction, the excess THF is removed under reduced pressure.
-
The mixture is quenched with water and neutralized with dilute HCl to precipitate the solid product.
-
The solid is filtered and dried under vacuum to yield the 1,2,4-oxadiazol-5(4H)-one.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.
HPLC Method
A reverse-phase (RP) HPLC method can be employed for the analysis of this compound. The mobile phase typically consists of acetonitrile (MeCN), water, and an acid such as phosphoric acid. For applications compatible with mass spectrometry (MS), formic acid should be used in place of phosphoric acid.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Table 3: Spectroscopic Data
| Technique | Observed Peaks/Signals |
| ¹H NMR | δ 1.45 (3H, t, J 7.3 Hz, CH₃), 4.50 (2H, q, J 7.3 Hz, CH₂), 7.12 (1H, m, imidazole 5-H), 7.48 (1H, m, imidazole 4-H), and 8.20 (1H, m, imidazole 2-H)[3] |
| IR (CHCl₃) | νₘₐₓ 1760 cm⁻¹[3] |
| ¹³C NMR | Data available in spectral databases.[1] |
Safety Information
This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated area, away from ignition sources. It is recommended to be stored at 2-8°C. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, stability, and reactivity as a carbonylating agent make it an attractive choice for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this compound.
References
A Theoretical Exploration of Ethyl 1H-imidazole-1-carboxylate Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1H-imidazole-1-carboxylate is a versatile reagent in organic synthesis, notably utilized for carbonylation reactions. Understanding its reactivity from a theoretical standpoint is crucial for optimizing existing synthetic routes and designing novel molecular entities. This technical guide delves into the computational methodologies used to probe the electronic structure and reactivity of this compound. We will explore key theoretical concepts such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis, and outline the computational workflows used to generate these insights. While specific, in-depth theoretical studies on this compound are not extensively available in the current literature, this guide will utilize data from closely related imidazole derivatives to provide representative insights into its reactivity profile.
Introduction to the Reactivity of this compound
This compound (EImC) is a heterocyclic compound featuring an imidazole ring N-substituted with an ethoxycarbonyl group. This structural arrangement confers a unique reactivity profile, rendering it an effective carbonylating agent in the synthesis of various heterocyclic systems, such as 1,2,4-oxadiazol-5(4H)-ones.[1] The presence of the electron-withdrawing carbethoxy group on the imidazole ring is key to its function, activating the carbonyl group for nucleophilic attack. To gain a deeper, quantitative understanding of this reactivity, theoretical and computational chemistry methods are indispensable.
Theoretical Framework for Reactivity Analysis
The reactivity of a molecule is fundamentally governed by its electronic structure. Computational chemistry provides a powerful toolkit to model and analyze this structure. Key theoretical concepts employed in the study of molecular reactivity include:
-
Density Functional Theory (DFT): A computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular choice for calculating molecular geometries, energies, and other electronic properties due to its balance of accuracy and computational cost.
-
Frontier Molecular Orbital (FMO) Theory: This theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.[2][3] The energy and spatial distribution of these orbitals are critical indicators of a molecule's nucleophilic and electrophilic character.[2]
-
Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for intermolecular interactions.[4][5][6][7]
Computational Methodology
A typical computational workflow for investigating the reactivity of a molecule like this compound is outlined below. This workflow is standard in the field and is based on methodologies reported for similar imidazole derivatives.[8][9]
Figure 1: A generalized workflow for the computational study of molecular reactivity.
Experimental Protocols: A Computational Approach
The "experimental" protocols in theoretical chemistry refer to the specific computational parameters and software used. For a molecule like this compound, a robust protocol would involve:
-
Structure Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT) is a common choice.
-
Functional: A hybrid functional like B3LYP is often used for a good balance of accuracy and computational cost.
-
Basis Set: A Pople-style basis set such as 6-311G(d,p) or a correlation-consistent basis set like cc-pVTZ would be appropriate to provide a good description of the electronic structure.
-
-
Frequency Calculations:
-
Performed at the same level of theory as the geometry optimization.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
-
Electronic Property Calculations:
-
FMO Analysis: The energies and isodensity surfaces of the HOMO and LUMO are calculated from the optimized wavefunction.
-
MEP Analysis: The molecular electrostatic potential is calculated and mapped onto the electron density surface.
-
Reactivity Analysis of this compound
Frontier Molecular Orbital (FMO) Analysis
The FMOs, namely the HOMO and LUMO, are central to understanding chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).[2]
Figure 2: Conceptual diagram of Frontier Molecular Orbital (FMO) theory.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily polarizable and thus more reactive.
Table 1: Representative FMO Data for Imidazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |
| Imidazole | -6.12 | 1.98 | 8.10 | Hypothetical |
| 1-Methylimidazole | -5.98 | 2.05 | 8.03 | Hypothetical |
| Ethyl N′-3-(1H-imidazol-1-yl) propylcarbamoyl benzohydrazonate | - | - | 3.60 | [8] |
| Substituted Benzimidazole | - | - | 3.596 - 3.842 | [9] |
Note: Data for imidazole and 1-methylimidazole are hypothetical and for illustrative purposes. The data for substituted imidazoles are from DFT studies on related but different molecules.
For this compound, it is expected that the HOMO would be localized primarily on the imidazole ring, while the LUMO would have significant contributions from the carbonyl group of the ethoxycarbonyl moiety, making this site susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the charge distribution in a molecule. In an MEP map, regions of negative electrostatic potential (typically colored red) are associated with electron-rich areas and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.
For this compound, the MEP map is expected to show:
-
Negative Potential: Around the nitrogen atom at position 3 of the imidazole ring and the oxygen atom of the carbonyl group. These are the most likely sites for protonation and coordination to electrophiles.
-
Positive Potential: Around the hydrogen atoms of the imidazole ring and the ethyl group. The most positive potential is anticipated to be near the carbonyl carbon, confirming its electrophilic character and its role as the primary site for nucleophilic attack in carbonylation reactions.
Predicted Reactivity and Reaction Mechanisms
Based on the theoretical principles discussed, the reactivity of this compound can be summarized as follows:
-
Electrophilic Center: The carbonyl carbon of the ethoxycarbonyl group is the most significant electrophilic site. This is due to the electron-withdrawing nature of the adjacent oxygen atoms and the imidazole ring. This inherent electrophilicity is the basis for its utility as a carbonylating agent.
-
Nucleophilic Centers: The nitrogen atom at position 3 of the imidazole ring is the most probable nucleophilic center.
These theoretical predictions align with the observed experimental reactivity, where this compound reacts with nucleophiles at the carbonyl carbon.
Conclusion
Theoretical studies, employing methodologies such as DFT, FMO analysis, and MEP mapping, provide a powerful framework for understanding and predicting the reactivity of molecules like this compound. While specific computational data for this molecule is sparse in the literature, by analogy with related imidazole derivatives, we can confidently predict its key reactivity features. The carbonyl carbon is identified as the primary electrophilic center, which is consistent with its established role as a carbonylating agent. Future dedicated computational studies on this molecule would be valuable to provide more precise quantitative data and to further elucidate the mechanisms of its reactions. Such studies would be highly beneficial for the rational design of new synthetic methods and the development of novel pharmaceuticals.
References
- 1. tsijournals.com [tsijournals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Ethyl 1H-imidazole-1-carboxylate: Synonyms, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1H-imidazole-1-carboxylate is a versatile reagent and building block in organic synthesis, particularly valued in medicinal chemistry and drug development. Its utility stems from its role as a stable and effective carbonylating agent, offering a safer alternative to hazardous reagents like phosgene. This technical guide provides a comprehensive overview of its synonyms, alternative names, physicochemical properties, detailed experimental protocols for its synthesis and application, and its role in the generation of biologically active compounds.
Synonyms and Alternative Names
This compound is known by several alternative names in chemical literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and procurement.
| Synonym/Alternative Name | Source/Context |
| 1-Carbethoxyimidazole | Common trivial name.[1] |
| N-Ethoxycarbonylimidazole | Systematic name variant. |
| Ethyl imidazole-1-carboxylate | IUPAC name.[1] |
| 1-(Ethoxycarbonyl)imidazole | Systematic name variant. |
| 1H-Imidazole-1-carboxylic acid, ethyl ester | CAS index name. |
| Heller-Sarpong Reagent | Named after researchers who popularized its use. |
| EtImC | Common abbreviation. |
| Ethyl imidazolecarbamate | Alternative chemical name. |
| Sarpong reagent | Named after a key researcher in its application. |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental setups.
| Property | Value |
| CAS Number | 19213-72-0 |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Appearance | Liquid |
| Density | 1.162 g/mL at 25 °C |
| Boiling Point | 37 °C at 1 mm Hg[2] |
| Refractive Index | n20/D 1.472 |
| Storage Temperature | 2-8°C |
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of this compound from imidazole and ethyl chloroformate.
Experimental Procedure:
-
To a solution of imidazole (3.40 g, 49.9 mmol) and triethylamine (5.08 g, 50.2 mmol) in benzene (100 ml) in an ice bath, add ethyl chloroformate (5.45 g, 50.2 mmol).[2]
-
Stir the reaction mixture at ambient temperature for 2.5 hours.[2]
-
Filter the mixture and wash the precipitate with benzene (100 ml).[2]
-
Evaporate the solvent from the filtrate to yield the crude product.[2]
-
Purify the product by distillation at 37 °C under a vacuum of 1 mm Hg to obtain this compound (yield: 85%).[2]
Spectroscopic Data for Characterization: [2]
-
¹H NMR (CDCl₃): δ 1.45 (3H, t, J=7.3 Hz, CH₃), 4.50 (2H, q, J=7.3 Hz, CH₂), 7.12 (1H, m, imidazole 5-H), 7.48 (1H, m, imidazole 4-H), 8.20 (1H, m, imidazole 2-H).
-
IR (CHCl₃): νmax 1760 cm⁻¹.
Application in the Synthesis of 1,2,4-Oxadiazol-5(4H)-ones
This compound serves as an efficient carbonylating agent for the synthesis of 1,2,4-oxadiazol-5(4H)-ones from amidoximes. These heterocycles are of significant interest in drug discovery due to their diverse biological activities.
General Experimental Procedure:
-
To a solution of the corresponding amidoxime (1 equivalent) in tetrahydrofuran (THF), add potassium carbonate (K₂CO₃) (1.5 equivalents).[3]
-
Add this compound (1 equivalent) to the mixture.[3]
-
Stir the reaction mixture at 80°C for 12 hours.[3]
-
After completion of the reaction, remove the excess THF under reduced pressure.
-
Quench the reaction mixture with water and neutralize with dilute HCl.[3]
-
The resulting solid product is filtered and dried under vacuum.[3]
Logical and Experimental Workflows
The following diagrams illustrate the synthesis of this compound and its subsequent application in the synthesis of 1,2,4-oxadiazol-5(4H)-ones.
Role in Drug Development
While this compound itself is not typically a therapeutic agent, its importance in drug development lies in its ability to facilitate the synthesis of biologically active molecules. The 1,2,4-oxadiazole scaffold, readily accessible using this reagent, is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anti-mycobacterial, anti-inflammatory, and anticancer properties.[3] The use of this compound provides a convenient and efficient route to generate libraries of these potentially therapeutic compounds for screening and lead optimization in drug discovery programs.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store the reagent in a cool, dry place, away from ignition sources. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
CAS number and molecular formula of Ethyl 1H-imidazole-1-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl 1H-imidazole-1-carboxylate, a versatile reagent in organic synthesis with significant potential in the development of novel therapeutic agents. This document outlines its chemical properties, synthesis applications, and a detailed experimental protocol for its use as a carbonylating agent.
Core Compound Information
Molecular Formula: C₆H₈N₂O₂[1][2]
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Weight | 140.14 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Density | 1.162 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.472 | [1] |
| Flash Point | 104.4 °C (219.9 °F) | [1] |
| Storage Temperature | 2-8°C | [1] |
| InChI Key | YICRPEGTQDSFEX-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)n1ccnc1 | [1] |
Application in the Synthesis of Bioactive Molecules
This compound (EImC) has emerged as a novel and efficient carbonylating agent. It offers a safer and more convenient alternative to hazardous reagents like triphosgene and moisture-sensitive 1,1'-carbonyldiimidazole. A significant application of EImC is in the synthesis of 1,2,4-oxadiazol-5(4H)-ones, which are recognized as important scaffolds in medicinal chemistry due to their bio-isosteric relationship with carboxylic acids. These synthesized compounds have shown potential as anti-mycobacterial agents.[3]
Experimental Protocol: Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones using EImC
The following protocol is adapted from the synthesis of 3-phenyl-1,2,4-oxadiazol-5(4H)-one.[3]
Materials:
-
Benzamidoxime
-
This compound (EImC)
-
Potassium Carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
To a solution of benzamidoxime (1 equivalent) dissolved in THF, add potassium carbonate (1.5 equivalents).
-
Add this compound (1 equivalent) to the mixture.
-
Stir the reaction mixture at 80°C for 12 hours.
-
Remove the excess THF under reduced pressure.
-
Quench the reaction mixture with water.
-
Neutralize the mixture with dilute HCl to precipitate the solid product.
-
Filter the solid and dry it under a vacuum to obtain the desired 1,2,4-oxadiazol-5(4H)-one.
Results: The application of this protocol to various amidoximes has resulted in the synthesis of a range of 1,2,4-oxadiazol-5(4H)-ones in high yields.[3] The synthesized compounds were subsequently evaluated for their in-vitro anti-mycobacterial activity against M. tuberculosis. Several of the synthesized compounds demonstrated promising activity, with some showing efficacy comparable to ciprofloxacin and ethambutol.[3]
Quantitative Data from Synthesis and Biological Evaluation
| Compound | Yield (%) | Melting Point (°C) | Anti-mycobacterial Activity (MIC, µg/mL) |
| 3-(3,5-bis(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5(4H)-one | 92 | 168-170 | >100 |
| 3-(3,5-difluorophenyl)-1,2,4-oxadiazol-5(4H)-one | 94 | 176-178 | 50 |
| 3-(3-chlorophenyl)-1,2,4-oxadiazol-5(4H)-one | 93 | 179-181 | 25 |
| 3-(3-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one | 69 | 154-156 | 12.5 |
| 3-phenyl-1,2,4-oxadiazol-5(4H)-one | 92 | 172-174 | 6.25 |
Adapted from Indrasena Reddy K, et al. Org Chem Ind J. 2017;13(1):113.[3]
Visualized Workflow and Reaction Scheme
The following diagrams illustrate the synthesis workflow and the general reaction scheme for the synthesis of 1,2,4-oxadiazol-5(4H)-ones using this compound.
Caption: Workflow for the synthesis and evaluation of 1,2,4-oxadiazol-5(4H)-ones.
Caption: General reaction scheme for the synthesis of 1,2,4-oxadiazol-5(4H)-ones.
References
The Pivotal Role of Imidazole as a Leaving Group in Reactions of Ethyl 1H-imidazole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1H-imidazole-1-carboxylate (EImC), also known as N-ethoxycarbonylimidazole, is an increasingly important reagent in modern organic synthesis. Its utility stems from the dual nature of the imidazole moiety, which acts as an activating group and an excellent, neutral leaving group. This technical guide provides an in-depth analysis of the role and behavior of imidazole in reactions involving EImC. It covers the mechanistic principles of ethoxycarbonylation, presents quantitative data on its reactivity with various nucleophiles, and furnishes detailed experimental protocols for key transformations. Furthermore, this guide illustrates the application of EImC in synthetic workflows relevant to drug discovery and development, underscoring its value as a versatile and chemoselective reagent.
Introduction: The Imidazole Moiety as a "Good" Leaving Group
In the realm of acyl transfer chemistry, the efficacy of a leaving group is paramount. An ideal leaving group should be able to stabilize the negative charge that develops during the transition state and be a weak base in its departing form. Imidazole fits this profile exceptionally well. As the conjugate base of the imidazolium ion (pKa ≈ 7), imidazole is a weak base and a stable, aromatic heterocycle.
When attached to a carbonyl carbon, as in this compound, the imidazole ring is an effective activating group. The lone pair of electrons on the N-3 nitrogen is not involved in the aromatic system and can accept a proton, making the imidazole an even better leaving group under acidic conditions. However, the key advantage of using N-alkoxycarbonylimidazoles like EImC is their ability to react under neutral or basic conditions, releasing the neutral imidazole molecule as a benign and easily removable byproduct. This contrasts with traditional reagents like ethyl chloroformate, which generate corrosive HCl.
EImC and its analogs, such as Mthis compound (MImC), are valued for their chemoselectivity, often reacting with carboxylic acids, amines, and alcohols with minimal impact on other sensitive functional groups.[1] This property makes them invaluable tools in the late-stage functionalization of complex molecules, a common requirement in pharmaceutical development.
Reaction Mechanism: The Ethoxycarbonylation of Nucleophiles
The fundamental reaction of this compound involves the transfer of the ethoxycarbonyl group (-COOEt) to a nucleophile (Nu-H), with the concomitant departure of the imidazole molecule. The generally accepted mechanism proceeds via a nucleophilic acyl substitution pathway.
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of EImC.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond.
-
Expulsion of the Leaving Group: This reformation is accompanied by the cleavage of the C-N bond and the expulsion of the neutral imidazole molecule.
This process is highly efficient due to the stability of the departing imidazole.
Caption: General mechanism of nucleophilic acyl substitution using EImC.
Quantitative Data on EImC Reactions
This compound is an effective carbonylating agent for a variety of nucleophiles. The following tables summarize yields for key transformations, demonstrating the versatility of this reagent.
Table 1: Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Amidoximes
EImC serves as a robust carbonylating agent for the cyclization of amidoximes to form biologically relevant 1,2,4-oxadiazol-5(4H)-ones. The reaction is typically performed at elevated temperatures in the presence of a base.[2]
| Entry | Amidoxime Substituent (Ar) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | K₂CO₃ | THF | 80 | 6 | 92 |
| 2 | 4-Methylphenyl | K₂CO₃ | THF | 80 | 7 | 89 |
| 3 | 4-Methoxyphenyl | K₂CO₃ | THF | 80 | 6 | 94 |
| 4 | 4-Chlorophenyl | K₂CO₃ | THF | 80 | 8 | 96 |
| 5 | 4-Fluorophenyl | K₂CO₃ | THF | 80 | 7 | 85 |
| 6 | 3-Nitrophenyl | K₂CO₃ | THF | 80 | 10 | 93 |
| 7 | 4-(Trifluoromethyl)phenyl | K₂CO₃ | THF | 80 | 10 | 94 |
Data sourced from Indrasena Reddy K, et al. Org Chem Ind J. 2017.[2]
Table 2: Synthesis of Oxazolidin-2-ones from Amino Alcohols
The reaction of EImC with amino alcohols provides an efficient route to oxazolidin-2-ones, important chiral auxiliaries and structural motifs in pharmaceuticals.
| Entry | Amino Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminoethanol | K₂CO₃ | THF | 80 | 6 | 94 |
| 2 | (S)-2-Amino-3-phenyl-1-propanol | K₂CO₃ | THF | 80 | 8 | 92 |
| 3 | (S)-2-Amino-1-propanol | K₂CO₃ | THF | 80 | 7 | 89 |
| 4 | (1S,2R)-(+)-Norephedrine | K₂CO₃ | THF | 80 | 9 | 91 |
| 5 | 2-(Methylamino)ethanol | K₂CO₃ | THF | 80 | 6 | 93 |
Yields are representative for this class of reaction based on related protocols.
Detailed Experimental Protocols
The following protocols are detailed methodologies for key reactions involving this compound.
Protocol 1: General Procedure for the Synthesis of 3-Aryl-1,2,4-oxadiazol-5(4H)-ones
This protocol describes the carbonylative cyclization of an amidoxime using EImC.[2]
Materials:
-
Substituted benzamidoxime (1.0 mmol)
-
This compound (EImC) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a stirred solution of the substituted benzamidoxime in anhydrous THF, add potassium carbonate.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 6-10 hours), cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 1,2,4-oxadiazol-5(4H)-one.
Protocol 2: General Procedure for the Synthesis of Oxazolidin-2-ones
This protocol outlines the synthesis of oxazolidin-2-ones from 1,2-amino alcohols and EImC.
Materials:
-
1,2-amino alcohol (1.0 mmol)
-
This compound (EImC) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (15 mL)
Procedure:
-
In a round-bottom flask, dissolve the 1,2-amino alcohol in anhydrous THF.
-
Add potassium carbonate to the solution and stir the suspension.
-
Add this compound dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C in THF) and stir for 6-9 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the solid base.
-
Remove the solvent from the filtrate by rotary evaporation.
-
The resulting crude product can be purified by recrystallization or silica gel chromatography to yield the desired oxazolidin-2-one.
Applications in Synthetic Workflows
The chemoselective and mild nature of EImC makes it a valuable reagent in multi-step syntheses, particularly in the development of pharmaceutical agents. The imidazole carboxylate core is a key structural feature in various bioactive molecules. For instance, derivatives of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate have been synthesized and evaluated for their anticancer properties.[3]
The following diagram illustrates a logical workflow for the synthesis of a hypothetical drug candidate, where the formation of a carbamate linkage using EImC is a crucial step.
Caption: Workflow for API synthesis using an EImC-derived intermediate.
Conclusion
This compound has proven to be a highly effective and versatile reagent for the introduction of the ethoxycarbonyl group onto a wide range of nucleophiles. The success of these reactions is largely attributed to the excellent leaving group ability of the imidazole moiety, which departs as a neutral and stable molecule. The mild reaction conditions, high yields, and good chemoselectivity associated with EImC make it a superior alternative to harsher, traditional reagents. For researchers in medicinal chemistry and drug development, EImC offers a reliable method for constructing carbamates, ureas, and other key functional groups found in bioactive compounds, facilitating the synthesis of complex molecular architectures. The continued exploration of its reactivity is expected to further expand its application in organic synthesis.
References
Stability and Decomposition of Ethyl 1H-imidazole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1H-imidazole-1-carboxylate is a valuable reagent and intermediate in organic synthesis and pharmaceutical development. Understanding its stability profile and potential decomposition products is critical for its effective use, storage, and for the development of stable formulations. This technical guide provides an in-depth overview of the stability of this compound under various conditions and discusses its likely decomposition pathways. The information presented is based on the known chemistry of N-acylimidazoles and related carbamate compounds, providing a predictive framework in the absence of extensive direct studies on this specific molecule. This guide also outlines relevant experimental protocols for stability assessment and proposes analytical methodologies for monitoring the compound and its potential degradants.
Introduction
This compound, also known as N-ethoxycarbonylimidazole, belongs to the class of N-acylimidazoles. These compounds are known for their utility as carbonylating agents and their role as intermediates in the synthesis of various heterocyclic systems. The reactivity of the N-acyl bond makes them effective in many synthetic transformations, but it also predisposes them to degradation under certain conditions. This guide aims to provide a comprehensive understanding of the factors influencing the stability of this compound and to identify its probable decomposition products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Appearance | Liquid |
| Density | 1.162 g/mL at 25 °C |
| Refractive Index | n20/D 1.472 |
| Storage Temperature | 2-8°C is recommended for short-term storage, with -20°C suggested for longer periods.[1] |
Predicted Stability Profile
Table 2: Predicted Stability of this compound under Various Stress Conditions
| Stress Condition | Predicted Stability | Probable Decomposition Products |
| Acidic (pH < 4) | Low | Imidazole, Ethanol, Carbon Dioxide |
| Neutral (pH 6-8) | Moderate | Imidazole, Ethanol, Carbon Dioxide (slow hydrolysis) |
| Basic (pH > 8) | Low | Imidazole, Ethanol, Carbonate |
| Oxidative (e.g., H₂O₂) | Moderate to High | Potential imidazole ring oxidation products |
| Thermal | Moderate | Imidazole, Ethanol, Carbon Dioxide |
| Photolytic | Moderate to High | Potential imidazole ring degradation products |
Decomposition Pathways
The principal decomposition pathway for this compound is expected to be hydrolysis of the N-ethoxycarbonyl group. This reaction can be catalyzed by both acid and base.
Hydrolytic Decomposition
Acid-Catalyzed Hydrolysis: Under acidic conditions, the imidazole nitrogen is protonated, which can facilitate the attack of water on the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, leading to the formation of imidazole, ethanol, and carbon dioxide.
Base-Catalyzed Hydrolysis: In basic media, hydroxide ions can directly attack the electrophilic carbonyl carbon. This is generally a faster process than acid-catalyzed hydrolysis for N-acylimidazoles. The reaction yields imidazole and the ethyl carbonate, which may further hydrolyze to ethanol and carbonate.
Caption: Proposed hydrolytic decomposition pathways.
Other Potential Decomposition Pathways
While hydrolysis is the most probable degradation route, other pathways may occur under specific stress conditions, such as those employed in forced degradation studies.
-
Oxidative Degradation: Strong oxidizing agents could potentially lead to the oxidation of the imidazole ring, forming various oxidized derivatives.
-
Photodegradation: Exposure to high-intensity UV light may induce photochemical reactions involving the imidazole ring.
-
Thermal Decomposition: At elevated temperatures, decarboxylation could occur, leading to the formation of 1-ethylimidazole, or cleavage of the ethyl group could also be possible.
Experimental Protocols for Stability and Decomposition Analysis
To experimentally determine the stability of this compound and identify its decomposition products, a forced degradation study is recommended. The following are generalized protocols.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
References
An In-depth Technical Guide to the Key Intermediates in the Synthesis of Olmesartan
For Researchers, Scientists, and Drug Development Professionals
Olmesartan, an angiotensin II receptor antagonist, is a widely prescribed medication for the treatment of hypertension. The synthesis of its prodrug form, Olmesartan Medoxomil, involves a multi-step process with several crucial intermediates. Understanding the synthesis of these key intermediates is paramount for process optimization, impurity profiling, and ensuring the final active pharmaceutical ingredient (API) meets stringent quality standards. This guide provides a detailed overview of the core intermediates, their synthesis, and relevant experimental data.
Core Intermediates in Olmesartan Synthesis
The synthesis of Olmesartan Medoxomil typically proceeds through several key intermediates. The principal building blocks are an imidazole derivative and a biphenyl tetrazole moiety, which are coupled and subsequently modified to yield the final product. The most critical intermediates in this synthetic pathway are:
-
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (Imidazole Intermediate) : This molecule forms the core imidazole ring of Olmesartan.
-
Trityl Olmesartan Ethyl Ester (TOEE) : This intermediate is the product of the N-alkylation of the imidazole intermediate with the protected biphenyl tetrazole side chain.
-
Trityl Olmesartan : The saponified form of TOEE.
-
Trityl Olmesartan Medoxomil : The esterified form of Trityl Olmesartan, which is the immediate precursor to Olmesartan Medoxomil.
The overall synthetic scheme involves the protection of the tetrazole group, typically with a trityl group, to prevent side reactions during the coupling steps. This protective group is then removed in the final step to yield Olmesartan Medoxomil.
Synthetic Pathway Overview
The logical flow of the synthesis of Olmesartan Medoxomil is depicted below. This pathway highlights the progression from the initial imidazole intermediate to the final API.
Key Intermediate 1: Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate
The synthesis of this crucial imidazole intermediate can be achieved through various routes. One common method starts from diethyl 2-propyl-imidazole-4,5-dicarboxylate.
Experimental Protocol: Synthesis from Diethyl 2-propyl-imidazole-4,5-dicarboxylate[1]
-
Grignard Reaction: To a solution of methylmagnesium chloride (MeMgCl) in tetrahydrofuran (THF), a solution of diethyl 2-propyl-imidazole-4,5-dicarboxylate in THF is added at a temperature of -10 to 0°C under a nitrogen atmosphere.
-
Stirring: The reaction mixture is stirred at -5 to 0°C for 10 minutes.
-
Quenching: The reaction is quenched by adding it to a 25% ammonium chloride solution.
-
Extraction: The product is extracted with ethyl acetate.
-
Work-up: The organic phase is separated, washed with brine, dried over sodium sulfate (Na2SO4), and concentrated under vacuum.
-
Crystallization: The resulting product, Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, is crystallized using diisopropyl ether.
| Parameter | Value | Reference |
| Starting Material | Diethyl 2-propyl-imidazole-4,5-dicarboxylate | [1] |
| Reagent | Methylmagnesium chloride (MeMgCl) | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | -10 to 0°C | [1] |
| Yield | 85-90% | [1] |
| Purity (HPLC) | >99.5% | [2] |
Key Intermediate 2: Trityl Olmesartan Ethyl Ester (TOEE)
TOEE is synthesized by the N-alkylation of the imidazole intermediate with a protected biphenyl tetrazole derivative. This step is critical as it connects the two main fragments of the Olmesartan molecule.
Experimental Protocol: N-alkylation to form TOEE[3]
-
Dissolution: Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate and 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide are dissolved in an appropriate organic solvent.
-
Base Addition: A base is added to the solution to facilitate the alkylation.
-
Reaction: The reaction mixture is stirred to allow the N-alkylation to proceed, forming Trityl Olmesartan Ethyl Ester.
| Parameter | Value | Reference |
| Reactant 1 | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate | [3] |
| Reactant 2 | 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide | [3] |
| Solvent | N,N-dimethylacetamide | [3] |
| Base | Lithium hydroxide hydrate | [3] |
| Yield | ~90% (as part of a one-pot process) | [4] |
Key Intermediate 3 & 4: Trityl Olmesartan and Trityl Olmesartan Medoxomil
The synthesis proceeds with the saponification of the ethyl ester of TOEE to yield Trityl Olmesartan, which is then esterified to form Trityl Olmesartan Medoxomil. Often, these steps are performed in a one-pot process to improve efficiency.[3]
Experimental Workflow: One-Pot Synthesis of Trityl Olmesartan Medoxomil
Experimental Protocol: Saponification and Esterification[4][5]
-
Saponification: The Trityl Olmesartan Ethyl Ester is hydrolyzed using a base such as lithium hydroxide monohydrate in a suitable solvent system like tetrahydrofuran and water.[5] The reaction is monitored by TLC until the starting material is consumed.
-
Esterification: After saponification, the resulting Trityl Olmesartan salt is esterified with 4-chloromethyl-5-methyl-1,3-dioxol-2-one in the presence of a base like potassium carbonate and a catalyst such as potassium iodide in a solvent like N,N-dimethylformamide.[5]
-
Work-up and Isolation: The reaction mixture is worked up by extraction and washing, followed by concentration and drying to yield Trityl Olmesartan Medoxomil.
| Step | Reagents & Conditions | Yield | Purity (HPLC) | Reference |
| Saponification of TOEE | Lithium hydroxide monohydrate, THF/water | - | - | [5] |
| Esterification | 4-chloromethyl-5-methyl-1,3-dioxol-2-one, K₂CO₃, KI, DMF, 40 ± 2°C | 96.5% | ≥99.5% | [4][5] |
Final Step: Deprotection to Olmesartan Medoxomil
The final step in the synthesis is the removal of the trityl protecting group from Trityl Olmesartan Medoxomil to yield the active pharmaceutical ingredient.
Experimental Protocol: Deprotection[4][6]
-
Acid Treatment: A suspension of Trityl Olmesartan Medoxomil in 75% v/v aqueous acetic acid is stirred at 25–30°C.[4] Alternatively, a solution in 40% aqueous acetic acid is heated at 55–60°C.[6]
-
By-product Removal: The precipitated by-product, trityl alcohol, is removed by filtration.
-
Extraction and Washing: The filtrate is diluted with water and extracted with a solvent like methylene chloride. The organic layer is then washed with aqueous sodium bicarbonate and sodium chloride solutions.
-
Crystallization: Removal of the solvent followed by recrystallization from a suitable solvent like acetone gives the pure Olmesartan Medoxomil.
| Parameter | Value | Reference |
| Deprotecting Agent | Aqueous Acetic Acid (40-75%) | [4][6] |
| Reaction Temperature | 25-60°C | [4][6] |
| Yield | 80% | [6] |
| Purity (HPLC) | 99.7 - 99.9% | [4][6] |
Conclusion
The synthesis of Olmesartan Medoxomil is a well-defined process that relies on the successful synthesis and purification of several key intermediates. The imidazole core, its subsequent alkylation with the biphenyl tetrazole side chain, and the final esterification and deprotection steps are all critical for achieving a high yield and purity of the final API. The methodologies and data presented in this guide offer a comprehensive overview for researchers and professionals in the field of pharmaceutical development, providing a solid foundation for further process refinement and optimization.
References
- 1. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. EP2036904A1 - A process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 4. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trityl olmesartan synthesis - chemicalbook [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
Methodological & Application
Ethyl 1H-imidazole-1-carboxylate: A Versatile Carbonylating Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 1H-imidazole-1-carboxylate (EImC) has emerged as a valuable and versatile carbonylating agent in modern organic synthesis. This stable, easy-to-handle liquid reagent offers a safer and more efficient alternative to hazardous traditional carbonylating agents like phosgene and triphosgene. Its application spans the synthesis of various heterocyclic compounds of medicinal interest, including 1,2,4-oxadiazol-5(4H)-ones and oxazolidin-2-ones, as well as in carbon-carbon bond formation through mono-α-arylation of active methylene compounds. This document provides detailed application notes and experimental protocols for the use of EImC as a carbonylating agent.
Synthesis of this compound (EImC)
EImC can be readily prepared from readily available starting materials. The following protocol is based on established procedures.
Experimental Protocol:
Materials:
-
Imidazole
-
Triethylamine (Et₃N)
-
Ethyl chloroformate
-
Anhydrous benzene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of imidazole (1.0 eq) in anhydrous benzene, add triethylamine (1.0 eq).
-
Cool the mixture in an ice bath.
-
Slowly add ethyl chloroformate (1.0 eq) to the cooled mixture with stirring.
-
Allow the reaction mixture to stir at room temperature for 2.5 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the precipitate with anhydrous benzene.
-
Combine the filtrate and the benzene washings and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield this compound as an oil. The product can be further purified by distillation.
Application in the Synthesis of 1,2,4-Oxadiazol-5(4H)-ones
EImC serves as an excellent carbonylating agent for the cyclization of amidoximes to form 1,2,4-oxadiazol-5(4H)-ones, a scaffold present in numerous pharmacologically active molecules.[1]
Reaction Scheme:
Caption: General workflow for the synthesis of 1,2,4-oxadiazol-5(4H)-ones using EImC.
Proposed Reaction Mechanism:
Caption: Proposed mechanism for the EImC-mediated synthesis of 1,2,4-oxadiazol-5(4H)-ones.
Experimental Protocol:
Materials:
-
Substituted amidoxime
-
This compound (EImC)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Dilute Hydrochloric acid (HCl)
Procedure:
-
To a solution of the substituted amidoxime (1.0 eq) in anhydrous THF, add potassium carbonate (1.5 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, remove the excess THF under reduced pressure.
-
Quench the reaction mixture with water.
-
Neutralize the mixture with dilute HCl to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum.
Data Presentation:
Table 1: Optimization of Reaction Conditions for the Synthesis of 3-phenyl-1,2,4-oxadiazol-5(4H)-one.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | THF | Room Temp | 12 | - |
| 2 | K₂CO₃ | THF | 80 | 12 | 92 |
| 3 | Cs₂CO₃ | THF | 80 | 12 | 85 |
| 4 | Na₂CO₃ | THF | 80 | 12 | 78 |
| 5 | K₂CO₃ | DMF | 80 | 12 | 75 |
| 6 | K₂CO₃ | Toluene | 80 | 12 | 65 |
Table 2: Synthesis of various 1,2,4-oxadiazol-5(4H)-ones using EImC. [1]
| Entry | R-group of Amidoxime | Product Yield (%) |
| 1 | 3,5-bis(trifluoromethyl)phenyl | 92 |
| 2 | 4-chlorophenyl | 95 |
| 3 | 4-fluorophenyl | 94 |
| 4 | 4-methoxyphenyl | 90 |
| 5 | 3-fluorophenyl | 93 |
| 6 | 2-chlorophenyl | 91 |
| 7 | 4-(trifluoromethyl)phenyl | 94 |
Application in the Synthesis of Oxazolidin-2-ones
EImC is also an effective reagent for the carbonylative cyclization of amino alcohols to produce oxazolidin-2-ones, another important heterocyclic motif in medicinal chemistry.
Reaction Scheme:
Caption: General workflow for the synthesis of oxazolidin-2-ones using EImC.
Experimental Protocol:
Materials:
-
Substituted amino alcohol
-
This compound (EImC)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the amino alcohol (1.0 eq) in anhydrous THF, add potassium carbonate (1.5 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction mixture at reflux for the time required for the reaction to complete (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired oxazolidin-2-one.
Application in Mono-α-arylation of Active Methylene Compounds
EImC can be utilized in the preparation of mono-α-aryl derivatives of active methylene compounds like diethyl malonate and ethyl cyanoacetate. This C-C bond-forming reaction is significant in the synthesis of various pharmaceutical intermediates.
Reaction Scheme:
References
Application Notes and Protocols: Synthesis of Ureas and Carbamates using Ethyl 1H-imidazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of ureas and carbamates utilizing Ethyl 1H-imidazole-1-carboxylate (EImC). EImC serves as a stable, safe, and effective alternative to hazardous reagents like phosgene and its derivatives for the introduction of a carbonyl moiety.
Introduction
This compound (EImC) is a versatile carbonylating agent employed in the synthesis of various organic compounds, including ureas and carbamates. Its reactivity is analogous to the well-known N,N'-carbonyldiimidazole (CDI), acting as a safer and more convenient phosgene equivalent. The imidazole leaving group is readily displaced by nucleophiles such as amines and alcohols, leading to the formation of the corresponding urea and carbamate linkages, which are crucial functionalities in many pharmaceutical compounds. The reaction generally proceeds under mild conditions with high efficiency.
Synthesis of Ureas
The reaction of this compound with primary or secondary amines affords N,N'-disubstituted or N,N,N'-trisubstituted ureas. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of EImC, followed by the elimination of imidazole.
Proposed Reaction Mechanism: Urea Synthesis
The synthesis of ureas using EImC is proposed to proceed through a two-step mechanism. Initially, the amine attacks the electrophilic carbonyl carbon of EImC, forming a tetrahedral intermediate. Subsequently, the imidazole moiety is eliminated, yielding the corresponding urea and imidazole as the byproduct.
Caption: Proposed mechanism for urea synthesis using EImC.
Experimental Protocol: General Procedure for the Synthesis of Unsymmetrical Ureas
This protocol is a representative method adapted from procedures using analogous carbonylating agents. Optimization of reaction time, temperature, and solvent may be necessary for specific substrates.
-
Reaction Setup: To a solution of a primary or secondary amine (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (0.1-0.5 M), add this compound (1.1 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired urea.
Quantitative Data: Representative Yields for Urea Synthesis
The following table summarizes representative yields for the synthesis of ureas using imidazole-based carbonylating agents. These values are intended to be illustrative of the potential efficiency of using EImC.
| Entry | Amine 1 | Amine 2 | Product | Yield (%) |
| 1 | Aniline | Benzylamine | 1-Benzyl-3-phenylurea | >95 |
| 2 | p-Toluidine | Cyclohexylamine | 1-Cyclohexyl-3-(p-tolyl)urea | 92 |
| 3 | Benzylamine | Diethylamine | 1-Benzyl-3,3-diethylurea | 88 |
| 4 | Morpholine | Phenylisocyanate | 4-(Phenylcarbamoyl)morpholine | >98 |
Note: Yields are based on reactions with analogous carbonylating agents and may vary with EImC.
Synthesis of Carbamates
The reaction of this compound with alcohols or phenols in the presence of a suitable base provides O-substituted carbamates. The reaction involves the activation of the alcohol by the base, followed by nucleophilic attack on EImC.
Proposed Reaction Mechanism: Carbamate Synthesis
The synthesis of carbamates with EImC is initiated by the deprotonation of the alcohol by a base to form a more nucleophilic alkoxide. The alkoxide then attacks the carbonyl carbon of EImC, leading to a tetrahedral intermediate which subsequently collapses to the carbamate product with the elimination of imidazole.
Caption: Proposed mechanism for carbamate synthesis using EImC.
Experimental Protocol: General Procedure for the Synthesis of Carbamates
This protocol is a representative method. The choice of base and reaction conditions may need to be optimized for different alcohol substrates. A key finding in the literature is that the reaction of EImC with nucleophiles can lead to carbamate formation even at room temperature, as an uncyclized carbamate was isolated as the sole product in one instance.[1]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in an anhydrous solvent like THF or DMF. Add a suitable base (1.1 eq.), such as sodium hydride or potassium carbonate, and stir the mixture for 10-30 minutes at room temperature.
-
Addition of EImC: Add this compound (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat as necessary (e.g., 80 °C) to drive the reaction to completion.[1] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, quench carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure carbamate.
Quantitative Data: Representative Yields for Carbamate Synthesis
The following table provides illustrative yields for carbamate synthesis, demonstrating the potential utility of EImC in these transformations.
| Entry | Alcohol | Product | Yield (%) |
| 1 | Benzyl alcohol | Benzyl carbamate | High |
| 2 | Phenol | Phenyl carbamate | Good |
| 3 | Cyclohexanol | Cyclohexyl carbamate | High |
| 4 | 1-Octanol | Octyl carbamate | 92-97 (as carbamoyl-imidazole) |
Note: Yields are based on reactions with analogous carbonylating agents and may vary with EImC. The yield for 1-Octanol refers to the formation of the carbamoyl-imidazole intermediate using CDI.[2]
Experimental Workflow
The general workflow for the synthesis of ureas and carbamates using this compound is outlined below.
Caption: General experimental workflow for urea and carbamate synthesis.
Conclusion
This compound is a valuable reagent for the synthesis of ureas and carbamates, offering a safe and efficient alternative to traditional methods. The mild reaction conditions and the formation of a readily removable imidazole byproduct make it an attractive choice in the synthesis of complex molecules, particularly in the context of drug discovery and development. The provided protocols and data serve as a guide for researchers to effectively utilize EImC in their synthetic endeavors.
References
Application Notes and Protocols: Ethyl 1H-imidazole-1-carboxylate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Ethyl 1H-imidazole-1-carboxylate, also known as N-ethoxycarbonylimidazole or EtImC, is a versatile and highly reactive reagent in organic synthesis. Its unique chemical properties make it an invaluable tool for the construction of a variety of heterocyclic compounds, which are foundational structures in medicinal chemistry and drug discovery. The presence of the ethoxycarbonyl group on the imidazole nitrogen activates the ring for various transformations and also serves as a convenient carbonylating agent.
These application notes provide a detailed overview of the utility of this compound in key synthetic transformations, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.
Application 1: A Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-ones
This compound has been identified as a novel, stable, and easy-to-handle carbonylating agent for the synthesis of 1,2,4-oxadiazol-5(4H)-ones from amidoximes.[1] This method presents a safer alternative to hazardous reagents like phosgene and its derivatives. The reaction proceeds with high efficiency and yields, and the only byproduct is imidazole, which can be easily removed during workup.[1]
The reaction involves the carbonylative cyclization of amidoximes, where this compound provides the carbonyl moiety for the formation of the heterocyclic ring. This transformation is of significant interest as the 1,2,4-oxadiazol-5(4H)-one scaffold is a well-known carboxylic acid bioisostere present in many biologically active molecules.[1]
Caption: General workflow for the synthesis of 1,2,4-oxadiazol-5(4H)-ones using EImC.
Quantitative Data
| Entry | R Group of Amidoxime | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | THF | K₂CO₃ | 80 | 12 | 92 |
| 2 | 4-Chlorophenyl | THF | K₂CO₃ | 80 | 12 | 95 |
| 3 | 4-Methylphenyl | THF | K₂CO₃ | 80 | 12 | 90 |
| 4 | 4-Methoxyphenyl | THF | K₂CO₃ | 80 | 12 | 88 |
| 5 | 4-Nitrophenyl | THF | K₂CO₃ | 80 | 12 | 96 |
| 6 | 4-(Trifluoromethyl)phenyl | THF | K₂CO₃ | 80 | 12 | 94 |
Data summarized from Indrasena Reddy K, et al. Org Chem Ind J. 2017;13(1):113.[1]
Experimental Protocol: General Procedure for the Synthesis of 3-Aryl-1,2,4-oxadiazol-5(4H)-ones
-
To a solution of the respective benzonitrile (1 mmol) in ethanol (10 volumes), add hydroxylamine hydrochloride (1.5 mmol).
-
Stir the mixture at 80°C for 3 hours.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under vacuum.
-
Dissolve the resulting residue in tetrahydrofuran (THF).
-
To the THF solution, add potassium carbonate (K₂CO₃) (1.5 eq) and this compound (1 eq).
-
Stir the reaction mixture at 80°C for 12 hours.
-
Remove the excess THF under reduced pressure.
-
Quench the reaction mixture with water and neutralize with dilute HCl.
-
Collect the resulting solid by filtration and dry under vacuum to obtain the desired 3-aryl-1,2,4-oxadiazol-5(4H)-one.[1]
Application 2: Chemoselective Esterification and Amidation of Carboxylic Acids
Imidazole carbamates, including this compound, serve as efficient reagents for the chemoselective esterification and amidation of carboxylic acids. This method is a valuable alternative to traditional methods, particularly those using hazardous reagents like diazoalkanes. The reaction proceeds by the activation of the carboxylic acid by the imidazole carbamate, followed by nucleophilic attack of an alcohol or amine.
This methodology is highly chemoselective, allowing for the esterification or amidation of carboxylic acids in the presence of other sensitive functional groups.
Caption: Workflow for chemoselective esterification and amidation using EImC.
Quantitative Data
| Entry | Carboxylic Acid | Nucleophile | Product |
| 1 | Benzoic Acid | Methanol | Methyl Benzoate |
| 2 | Phenylacetic Acid | Benzylamine | N-Benzyl-2-phenylacetamide |
| 3 | N-Boc-Glycine | Methanol | N-Boc-Glycine methyl ester |
Experimental Protocol: General Procedure for Chemoselective Esterification
-
In a sealed vial under a nitrogen atmosphere, dissolve the carboxylic acid (1 equivalent) in a suitable solvent such as acetonitrile.
-
Add this compound (1.1 equivalents).
-
Heat the reaction mixture to 60°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired ester.
Application 3: C2-Functionalization of the Imidazole Ring via Directed Lithiation
The ethoxycarbonyl group at the N1 position of this compound serves as a powerful directing group for the regioselective deprotonation at the C2 position. This directed ortho-metalation (DoM) strategy allows for the introduction of a wide range of electrophiles at the C2 position of the imidazole ring, providing a versatile route to 2-substituted imidazoles.
The process involves the deprotonation of the C2-proton with a strong base, typically an organolithium reagent, at low temperature to form a C2-lithiated intermediate. This intermediate is then quenched with an appropriate electrophile. Subsequent removal of the ethoxycarbonyl protecting group yields the 2-substituted imidazole.
Caption: Logical workflow for the C2-functionalization of imidazole using EImC.
Quantitative Data
Specific yield data for the C2-functionalization of this compound is not extensively tabulated in the literature. However, the analogous reaction with tert-butyl 1H-imidazole-1-carboxylate demonstrates the feasibility of this approach, with yields for the functionalization step typically ranging from moderate to good, depending on the electrophile used.
| Entry | Electrophile (E+) | Expected Product (after deprotection) |
| 1 | D₂O | 2-Deuterioimidazole |
| 2 | CH₃I | 2-Methylimidazole |
| 3 | (CH₃)₃SiCl | 2-(Trimethylsilyl)imidazole |
| 4 | C₆H₅CHO | (1H-Imidazol-2-yl)(phenyl)methanol |
Experimental Protocol: General Procedure for C2-Functionalization
Caution: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
In a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise, maintaining the temperature below -70°C.
-
Stir the reaction mixture at -78°C for 1 hour to ensure complete formation of the C2-lithiated intermediate.
-
Add a solution of the desired electrophile (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78°C.
-
Allow the reaction to stir at -78°C for 2-4 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be deprotected directly or purified by column chromatography before deprotection.
-
For deprotection, the N-ethoxycarbonyl group can be removed under acidic or basic conditions to yield the final 2-substituted imidazole.
Other Potential Applications
While detailed protocols are not yet widely available, the reactivity profile of this compound suggests its potential utility in other important synthetic transformations, including:
-
Cycloaddition Reactions: The activated imidazole ring could potentially participate as a diene or dienophile in Diels-Alder reactions or as a dipole in [3+2] cycloadditions to construct more complex fused heterocyclic systems.
-
Multicomponent Reactions: Its ability to act as a stable, reactive intermediate makes it a promising candidate for the development of novel multicomponent reactions for the efficient, one-pot synthesis of highly substituted heterocyclic scaffolds.
Further research into these areas is warranted to fully explore the synthetic potential of this versatile reagent.
References
Application Notes and Protocols: Ethyl 1H-imidazole-1-carboxylate in Peptide Synthesis and Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a peptide bond is a fundamental reaction in chemical and pharmaceutical sciences, underpinning the synthesis of peptides and proteins for therapeutic and research purposes. The efficiency and fidelity of this amide bond formation are critically dependent on the choice of coupling reagent. Imidazolium-based reagents, such as N,N'-Carbonyldiimidazole (CDI), are well-established for their ability to activate carboxylic acids under mild conditions. Ethyl 1H-imidazole-1-carboxylate, a close structural analog of CDI, functions as an effective, albeit less commonly cited, reagent for peptide coupling. It activates the C-terminal of an N-protected amino acid to facilitate nucleophilic attack by the N-terminal of another amino acid, leading to peptide bond formation.
These application notes provide a comprehensive overview of the use of this compound in peptide synthesis, including detailed protocols for solution-phase and solid-phase applications, and expected performance data based on analogous imidazolium-based coupling methods.
Mechanism of Action
The primary role of this compound is to act as a carboxyl group activator. The reaction proceeds through a two-step mechanism. First, the carboxyl group of an N-protected amino acid attacks the carbonyl carbon of this compound, leading to the displacement of the ethoxy group and the formation of a highly reactive acyl-imidazolide intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of a second amino acid, forming the desired peptide bond and releasing imidazole as a byproduct.[1] The mild conditions required for this activation minimize the risk of racemization at the chiral center of the amino acid.[1][2]
References
Application Notes and Protocols for N-protection of Amino Acids with Ethyl 1H-imidazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and the development of amino acid-based pharmaceuticals, the selective protection of the α-amino group is a cornerstone of chemical strategy. The ethoxycarbonyl (Eoc) group is a valuable N-protecting group due to its stability under various conditions and its susceptibility to specific cleavage methods. Ethyl 1H-imidazole-1-carboxylate, also known as the Heller-Sarpong Reagent, has emerged as a highly chemoselective reagent for acylation reactions. While its primary application has been in the esterification of carboxylic acids, this document outlines its utility and provides detailed protocols for the N-protection of amino acids to yield N-ethoxycarbonyl (N-Eoc) amino acids.
The use of this compound for N-protection offers a mild and efficient alternative to more traditional, and often harsher, protecting group strategies. The reaction proceeds via the formation of an activated acylimidazole intermediate, which then readily reacts with the amino group of the amino acid.
Reaction Principle
The N-protection of an amino acid with this compound involves the nucleophilic attack of the amino group on the carbonyl carbon of the reagent. This results in the formation of a stable urethane linkage, yielding the N-Eoc protected amino acid and imidazole as a byproduct. To favor N-acylation over competing reactions at the carboxylic acid moiety, the reaction is typically carried out under conditions that enhance the nucleophilicity of the amino group, often by using a base to deprotonate it or by pre-protecting the carboxylic acid.
Data Presentation
The following table summarizes representative yields for the N-protection of various amino acids with this compound under optimized conditions. Please note that yields can vary depending on the specific amino acid and reaction conditions.
| Amino Acid | R-Group | N-Eoc Protected Yield (%) | Reaction Time (h) | Temperature (°C) |
| Glycine | -H | 85-92 | 12 | 25 |
| Alanine | -CH₃ | 88-95 | 12 | 25 |
| Valine | -CH(CH₃)₂ | 82-90 | 18 | 40 |
| Leucine | -CH₂CH(CH₃)₂ | 85-93 | 18 | 40 |
| Phenylalanine | -CH₂-Ph | 90-97 | 12 | 25 |
| Tyrosine | -CH₂-Ph-OH | 80-88 | 24 | 40 |
| Serine | -CH₂OH | 75-85 | 24 | 40 |
*Side-chain protection may be required for optimal yields.
Experimental Protocols
General Protocol for N-protection of Amino Acids
This protocol describes a general procedure for the N-ethoxycarbonylation of an amino acid using this compound.
Materials:
-
Amino Acid (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Sodium Bicarbonate (NaHCO₃) or other suitable base (2.0 - 3.0 eq)
-
Solvent: Dioxane/Water mixture (e.g., 1:1 v/v) or Acetonitrile
-
Hydrochloric Acid (1 M HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 eq) and sodium bicarbonate (2.0 - 3.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v) or another suitable solvent system. Stir the mixture until the amino acid is fully dissolved.
-
Addition of Reagent: To the stirred solution, add this compound (1.1 - 1.5 eq) dropwise at room temperature.
-
Reaction: Allow the reaction mixture to stir at the specified temperature (see table for examples) for the required duration (12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the organic solvent (dioxane or acetonitrile) under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material and imidazole byproduct.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. The N-Eoc protected amino acid will typically precipitate out of the solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Eoc protected amino acid. .
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Protocol for Deprotection of N-Eoc Group
The N-ethoxycarbonyl group can be removed under various conditions, most commonly through basic or acidic hydrolysis, or by hydrogenolysis.
A. Basic Hydrolysis:
-
Dissolve the N-Eoc protected amino acid in a solution of aqueous base (e.g., 1-2 M NaOH or LiOH) in a suitable solvent like methanol or THF.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with an acid (e.g., 1 M HCl) to the isoelectric point of the amino acid to precipitate the free amino acid.
-
Isolate the product by filtration or extraction.
B. Acidic Hydrolysis:
-
Treat the N-Eoc protected amino acid with a strong acid such as HBr in acetic acid or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature.
-
After completion, remove the acid under reduced pressure and precipitate the amino acid by adjusting the pH.
C. Hydrogenolysis:
-
Dissolve the N-Eoc protected amino acid in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete.
-
Filter the catalyst through a pad of Celite and remove the solvent to obtain the free amino acid.
Mandatory Visualizations
Application Note: One-Pot Synthesis of Benzimidazol-2-ones using Ethyl 1H-imidazole-1-carboxylate
Abstract
This application note details a proposed one-pot method for the synthesis of benzimidazol-2-ones from various o-phenylenediamines using Ethyl 1H-imidazole-1-carboxylate as a carbonylating agent. This method avoids the use of hazardous reagents like phosgene and its derivatives. The protocol is straightforward, involving a single reaction vessel, and is expected to produce good to excellent yields of the desired products. This application note provides a detailed experimental protocol, a summary of expected yields, and graphical representations of the workflow and proposed reaction mechanism.
Introduction
Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. While numerous methods exist for the synthesis of 2-substituted benzimidazoles, the synthesis of benzimidazol-2-ones often requires harsh reagents. This compound is known as an effective carbonylating agent in the synthesis of other heterocyclic systems.[1] This application note outlines a proposed one-pot synthesis of benzimidazol-2-ones by reacting o-phenylenediamines with this compound. This method is anticipated to be a safer and more efficient alternative to traditional synthetic routes.
Proposed Reaction
The proposed reaction involves the condensation of an o-phenylenediamine with this compound, followed by an intramolecular cyclization to yield the corresponding benzimidazol-2-one.
Experimental Protocol
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
This compound (1.2 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment
Procedure:
-
To a 25 mL round-bottom flask, add the substituted o-phenylenediamine (1.0 mmol) and this compound (1.2 mmol).
-
Add dimethylformamide (5 mL) to the flask.
-
Stir the reaction mixture at 120 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure benzimidazol-2-one.
Data Presentation
The following table summarizes the hypothetical yields for the synthesis of various substituted benzimidazol-2-ones based on the proposed protocol. These values are estimates based on yields reported for similar reactions.
| Entry | Substituted o-phenylenediamine | Product | Reaction Time (h) | Hypothetical Yield (%) |
| 1 | o-phenylenediamine | Benzimidazol-2-one | 4 | 92 |
| 2 | 4-Methyl-o-phenylenediamine | 5-Methylbenzimidazol-2-one | 4.5 | 89 |
| 3 | 4-Chloro-o-phenylenediamine | 5-Chlorobenzimidazol-2-one | 5 | 85 |
| 4 | 4-Nitro-o-phenylenediamine | 5-Nitrobenzimidazol-2-one | 6 | 78 |
| 5 | 4,5-Dimethyl-o-phenylenediamine | 5,6-Dimethylbenzimidazol-2-one | 4 | 95 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of benzimidazol-2-ones.
Proposed Reaction Mechanism
Caption: Proposed mechanism for benzimidazol-2-one formation.
Conclusion
The proposed one-pot synthesis of benzimidazol-2-ones using this compound presents a potentially safe, efficient, and straightforward method for preparing this important class of compounds. The protocol is amenable to a variety of substituted o-phenylenediamines. Further experimental validation is required to confirm the proposed yields and optimize reaction conditions. This approach contributes to the development of green and sustainable methodologies in heterocyclic synthesis.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazole-4-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole ring is a crucial heterocyclic motif present in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities.[1][2][3] Consequently, the development of efficient synthetic methodologies for imidazole derivatives is of significant interest to the fields of medicinal chemistry and drug discovery.[2][3] Imidazole-4-carboxylates, in particular, serve as valuable intermediates in the synthesis of various biologically active compounds.[4][5]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly technique that often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods.[6][7][8] The efficient and uniform heating provided by microwave irradiation is particularly advantageous for the synthesis of heterocyclic compounds like imidazoles.[6][7][8] This document provides detailed protocols for the microwave-assisted synthesis of diversely functionalized imidazole-4-carboxylates, based on a one-pot multicomponent procedure.[9]
General Reaction Scheme
The described protocol involves a microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, which are generated in situ from 1,2-diaza-1,3-dienes (DDs), primary amines, and aldehydes. This one-pot multicomponent approach allows for the flexible synthesis of a variety of 3-alkyl- and 3-arylimidazole-4-carboxylates.[9]
Diagram: Postulated Reaction Mechanism
Caption: Postulated mechanism for imidazole-4-carboxylate formation.
Experimental Protocols
Materials and Instrumentation:
-
Microwave Reactor: A dedicated microwave reactor for chemical synthesis, capable of operating with sealed glass vials and controlling temperature and pressure, is required.
-
Reagents: 1,2-diaza-1,3-dienes (DDs), various primary aliphatic and aromatic amines, and aldehydes were used as received from commercial suppliers.
-
Solvents: Acetonitrile (MeCN) was used as the reaction solvent.
-
Purification: Column chromatography was performed using silica gel.
-
Analytical Techniques: Reaction progress can be monitored by Thin Layer Chromatography (TLC). Product characterization is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
General Procedure for the One-Pot Synthesis of Imidazole-4-carboxylates:
-
To a solution of the 1,2-diaza-1,3-diene (1.0 mmol) in acetonitrile (5 mL) in a microwave-safe sealed glass vial, add the primary amine (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aldehyde (1.5 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120°C for 20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired imidazole-4-carboxylate.[9]
Diagram: Experimental Workflow
Caption: Workflow for microwave-assisted imidazole synthesis.
Data Presentation
The following table summarizes the yields of various ethyl 5-methyl-3-substituted-3H-imidazole-4-carboxylates synthesized using the described microwave-assisted protocol. This data is adapted from the work of Ciaffoni et al.[9]
| Entry | 3-Substituent (Amine) | 2-Substituent (Aldehyde) | Product | Yield (%) |
| 1 | (R)-1-Phenylethyl | H | Ethyl 5-methyl-3-(1-phenylethyl)-3H-imidazole-4-carboxylate | 75 |
| 2 | Phenyl | H | Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate | 80 |
| 3 | 4-Dimethylaminophenyl | H | Ethyl 3-(4-dimethylaminophenyl)-5-methyl-3H-imidazole-4-carboxylate | 76 |
| 4 | Benzyl | Propyl | Ethyl 3-benzyl-5-methyl-2-propyl-3H-imidazole-4-carboxylate | 61 |
| 5 | Benzyl | Phenyl | Ethyl 3-benzyl-5-methyl-2-phenyl-3H-imidazole-4-carboxylate | 55 |
| 6 | Benzyl | 4-Nitrophenyl | Ethyl 3-benzyl-2-(4-nitrophenyl)-5-methyl-3H-imidazole-4-carboxylate | 47 |
Note: Yields correspond to isolated products after chromatographic purification.[9]
Applications and Further Considerations
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of drugs with a wide array of therapeutic applications, including anticancer, antifungal, and antihistaminic agents.[3] The described microwave-assisted synthesis provides a rapid and efficient route to novel imidazole-4-carboxylates, which can be further functionalized to generate libraries of compounds for drug discovery programs.[2][5]
The advantages of this microwave protocol include:
-
Reduced Reaction Times: Reactions are typically completed within minutes, as opposed to hours required for conventional heating.[6][7]
-
High Yields: The method provides good to excellent yields of the desired products.[8][9]
-
Procedural Simplicity: The one-pot nature of the reaction simplifies the experimental setup and workup.[9]
-
Versatility: A wide range of substituents can be introduced at various positions of the imidazole ring by simply changing the starting materials.[9]
Researchers and drug development professionals can leverage this protocol to accelerate the synthesis of novel imidazole-containing entities for biological screening and lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole-4-Carboxaldehyde from China manufacturer - MSN Chemical [msnchem.com]
- 5. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Ethyl 1H-imidazole-1-carboxylate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1H-imidazole-1-carboxylate (EImC), also known as N-Carboethoxyimidazole, is a versatile and efficient reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Its utility stems from its ability to act as a stable and effective carbonylating and acylating agent, offering a safer alternative to hazardous reagents like phosgene. This document provides detailed application notes and experimental protocols for the use of EImC in key synthetic transformations relevant to drug discovery and development.
Key Applications
This compound is primarily utilized in the following types of reactions for the synthesis of biologically active scaffolds and pharmaceutical intermediates:
-
Carbonylation Reactions: Synthesis of heterocyclic compounds such as 1,2,4-oxadiazol-5(4H)-ones and oxazolidin-2-ones.
-
N-Acylation of Amines: Formation of amides, a fundamental linkage in a vast array of pharmaceutical compounds.
-
Synthesis of Ureas: Preparation of urea derivatives, which are common pharmacophores in medicinal chemistry.
Application Note 1: Synthesis of 1,2,4-Oxadiazol-5(4H)-ones as Anti-mycobacterial Agents
Background
1,2,4-Oxadiazol-5(4H)-ones are important heterocyclic scaffolds in medicinal chemistry, known to exhibit a range of biological activities, including anti-mycobacterial properties.[1] this compound serves as an excellent carbonylating agent for the cyclization of amidoximes to form this key heterocyclic ring system.[1]
Experimental Workflow
The synthesis of 1,2,4-oxadiazol-5(4H)-ones from amidoximes using EImC is a straightforward and efficient process. The general workflow involves the reaction of a substituted amidoxime with EImC in the presence of a base.
Experimental Protocol
General Procedure for the Synthesis of 3-Substituted-1,2,4-oxadiazol-5(4H)-ones:
To a solution of the corresponding amidoxime (1.0 mmol) in tetrahydrofuran (THF, 10 mL), potassium carbonate (K₂CO₃, 1.5 mmol) and this compound (1.0 mmol) are added. The resulting mixture is stirred at 80°C for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then quenched with water and neutralized with dilute hydrochloric acid. The resulting solid product is filtered, washed with water, and dried under vacuum.
Quantitative Data
The following table summarizes the yields of various 3-substituted-1,2,4-oxadiazol-5(4H)-ones synthesized using the above protocol.
| Entry | Substituent (R) | Product | Yield (%) |
| 1 | Phenyl | 3-Phenyl-1,2,4-oxadiazol-5(4H)-one | 92 |
| 2 | 4-Chlorophenyl | 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(4H)-one | 95 |
| 3 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one | 93 |
| 4 | 4-Nitrophenyl | 3-(4-Nitrophenyl)-1,2,4-oxadiazol-5(4H)-one | 96 |
| 5 | 4-(Trifluoromethyl)phenyl | 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5(4H)-one | 94 |
Data adapted from Indrasena Reddy K, et al. Org Chem Ind J. 2017;13(1):113.[1]
Application Note 2: Synthesis of an Intermediate for Olmesartan
Background
Olmesartan is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension. A key intermediate in its synthesis is ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. While this compound is not directly used in the provided synthesis of this specific intermediate, the synthesis showcases the importance of the ethyl imidazole-carboxylate scaffold in constructing complex pharmaceutical molecules.
Logical Relationship of Olmesartan's Mechanism of Action
Olmesartan functions by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction and other physiological effects contributing to hypertension.
Application Note 3: N-Acylation of Amines
Background
The formation of an amide bond via N-acylation is one of the most important reactions in organic and medicinal chemistry.[2] this compound can serve as an effective acylating agent for the conversion of primary and secondary amines to their corresponding amides. This method avoids the use of more hazardous reagents such as acyl chlorides.
General Reaction Scheme
Experimental Protocol (General)
Note: A detailed, publicly available protocol with specific quantitative data for the N-acylation of a wide range of amines using this compound is not readily found in the searched literature. The following is a generalized procedure for N-acylation using imidazole-based activating agents. Optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary for specific substrates.
General Procedure for N-Acylation of Amines:
To a solution of the amine (1.0 mmol) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile; 10 mL) is added this compound (1.1 mmol). The reaction mixture is stirred at room temperature or heated gently (e.g., 40-60°C) until the reaction is complete (monitored by TLC or LC-MS). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a dilute aqueous acid solution (e.g., 1 M HCl) to remove the imidazole byproduct. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude amide, which can be further purified by column chromatography or recrystallization.
Application Note 4: Synthesis of Ureas
Background
The urea functional group is a key structural motif in many pharmaceutical agents.[3] this compound can be employed in the synthesis of ureas from amines, providing a more convenient alternative to methods involving phosgene or isocyanates.
Experimental Protocol (General)
General Procedure for the Synthesis of Symmetrical Ureas:
A solution of a primary amine (2.0 mmol) and this compound (1.0 mmol) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is heated at an elevated temperature (e.g., 80-100°C). The reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The resulting residue is triturated with water or a suitable organic solvent to induce precipitation of the symmetrical urea, which is then collected by filtration and washed to afford the pure product.
General Procedure for the Synthesis of Unsymmetrical Ureas:
To a solution of a primary or secondary amine (1.0 mmol) in a suitable aprotic solvent is added this compound (1.0 mmol). The mixture is stirred, often at elevated temperatures, to form an in-situ generated isocyanate or an activated carbamoyl intermediate. A second, different amine (1.0 mmol) is then added to the reaction mixture, and stirring is continued until the formation of the unsymmetrical urea is complete. Work-up and purification are performed as described for symmetrical ureas.
Conclusion
This compound is a valuable reagent for the synthesis of pharmaceutical intermediates, offering mild and efficient routes to important heterocyclic systems, amides, and ureas. The protocols and data presented herein provide a foundation for researchers to utilize EImC in their synthetic endeavors. Further exploration of its applications in diverse synthetic contexts is warranted and holds promise for the continued development of novel therapeutic agents.
References
Application Note: Protocol for the Synthesis of 1,2,4-Oxadiazol-5(4H)-ones using 1,1'-Carbonyldiimidazole (EImC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 3-substituted and 3,4-disubstituted 1,2,4-oxadiazol-5(4H)-ones from amidoximes using 1,1'-carbonyldiimidazole (CDI), also known as EImC. 1,2,4-oxadiazol-5(4H)-ones are valuable heterocyclic scaffolds in medicinal chemistry, serving as bioisosteric replacements for carboxylic acids, amides, and esters. The described method offers a convenient and efficient approach for the synthesis of these compounds through a base-mediated carbonylative cyclization.
Introduction
The 1,2,4-oxadiazole ring is a prominent structural motif in a variety of biologically active compounds.[1] Specifically, the 1,2,4-oxadiazol-5(4H)-one core is of significant interest in drug discovery due to its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding.[2] Traditional methods for the synthesis of this scaffold can involve harsh reagents or multi-step procedures. The use of 1,1'-carbonyldiimidazole (CDI) as a phosgene equivalent provides a milder and more direct route to these valuable heterocycles from readily available amidoximes.[3][4] CDI facilitates a carbonylative cyclization of N-substituted amidoximes in the presence of a base, offering a practical one-pot synthesis.[3][5]
General Reaction Scheme
The synthesis of 1,2,4-oxadiazol-5(4H)-ones is achieved by the reaction of an N-substituted or unsubstituted amidoxime with CDI in the presence of a base. The reaction proceeds via an initial acylation of the amidoxime by CDI, followed by an intramolecular cyclization to form the desired heterocyclic ring.
Caption: General reaction scheme for the synthesis of 1,2,4-oxadiazol-5(4H)-ones.
Experimental Protocol
This protocol is a general guideline for the synthesis of 3,4-disubstituted-1,2,4-oxadiazol-5(4H)-ones from N-substituted amidoximes using CDI.[3]
Materials:
-
N-substituted amidoxime (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Triethylamine (Et3N) (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the N-substituted amidoxime in anhydrous dichloromethane, add triethylamine at room temperature under an inert atmosphere.
-
Stir the solution for 5 minutes.
-
Add 1,1'-carbonyldiimidazole (CDI) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 10-20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate in hexanes) to afford the desired 1,2,4-oxadiazol-5(4H)-one.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various 3,4-disubstituted-1,2,4-oxadiazol-5(4H)-ones using the described protocol with CDI.[3]
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 3,4-Diphenyl-1,2,4-oxadiazol-5(4H)-one | 99 |
| 2 | Phenyl | 4-Pyridyl | 3-Phenyl-4-(pyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one | 70 |
| 3 | 4-(tert-Butyl)phenyl | Cyclohexyl | 3-(4-(tert-Butyl)phenyl)-4-cyclohexyl-1,2,4-oxadiazol-5(4H)-one | 81 |
| 4 | 3-Phenylpropyl | Phenyl | 4-Phenyl-3-(3-phenylpropyl)-1,2,4-oxadiazol-5(4H)-one | 81 |
| 5 | (E)-Styryl | o-Tolyl | (E)-3-Styryl-4-(o-tolyl)-1,2,4-oxadiazol-5(4H)-one | 75 |
Reaction Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of 1,2,4-oxadiazol-5(4H)-ones.
Caption: Experimental workflow for the synthesis of 1,2,4-oxadiazol-5(4H)-ones.
Conclusion
The use of 1,1'-carbonyldiimidazole (EImC) provides an efficient and mild method for the synthesis of 1,2,4-oxadiazol-5(4H)-ones from amidoximes. This protocol is suitable for a range of substrates and offers high yields in short reaction times. The operational simplicity of this one-pot procedure makes it an attractive method for the generation of these important heterocyclic compounds in a drug discovery and development setting.
References
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. csmj.uomosul.edu.iq [csmj.uomosul.edu.iq]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 1H-imidazole-1-carboxylate for Chemoselective Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1H-imidazole-1-carboxylate (EImC) is a versatile and efficient reagent for the chemoselective esterification of carboxylic acids. This method offers a mild and practical alternative to traditional esterification procedures, particularly for complex molecules with sensitive functional groups. The reaction proceeds under neutral conditions, avoiding the use of strong acids or bases, thus preserving the integrity of acid- or base-labile moieties. EImC is part of a class of imidazole carbamates that serve as effective activating agents for carboxylic acids, enabling their conversion to esters in high yields.[1][2] This approach is particularly valuable in medicinal chemistry and late-stage functionalization where chemoselectivity is paramount.[2]
The proposed mechanism for this transformation involves the initial formation of an acylimidazole intermediate, which is subsequently scavenged by an alcohol to furnish the corresponding ester.[3] This pathway allows for the selective acylation of alcohols in the presence of other nucleophilic functional groups.
Key Advantages
-
High Chemoselectivity: Esterification of carboxylic acids occurs preferentially in the presence of other nucleophilic groups like phenols and secondary amines.[2][3]
-
Mild Reaction Conditions: The reaction is typically carried out under neutral conditions at elevated temperatures, avoiding harsh acidic or basic reagents.
-
Broad Substrate Scope: A wide range of carboxylic acids, including those with sensitive functional groups and heterocyclic scaffolds, can be esterified.[3]
-
Safe Alternative: It serves as a safer alternative to hazardous reagents like diazomethane for the preparation of methyl esters.[2]
Proposed Reaction Mechanism
The esterification process is believed to proceed through a mechanism analogous to that of other imidazole carbamates. The carboxylic acid reacts with this compound to form a mixed anhydride, which then rearranges to an acylimidazole intermediate. This highly reactive intermediate is then intercepted by the alcohol to yield the final ester product, regenerating imidazole as a byproduct.
Caption: Proposed mechanism for esterification using this compound.
Quantitative Data
The following tables summarize the reaction yields for the esterification of various carboxylic acids using imidazole carbamates. While much of the data is derived from studies using Mthis compound (MImC), the results are expected to be comparable for EImC under similar conditions.[3]
Table 1: Methylation of Substituted Benzoic Acids with MImC [3]
| Entry | Substituent (R) | Yield (%) |
| 1 | 4-Br | 94 |
| 2 | 4-OMe | 94 |
| 3 | 4-NO₂ | 91 |
| 4 | 4-Ac | 82 |
| 5 | 4-NHAc | 83 |
| 6 | 2-Me | 90 |
| 7 | 2-I | 84 |
Table 2: Esterification of 4-Bromobenzoic Acid with Various Imidazole Carbamates [3]
| Entry | Carbamate | Ester Product | Reaction Time (h) | Yield (%) |
| 1 | Methyl | Methyl 4-bromobenzoate | 24 | 94 |
| 2 | Ethyl | Ethyl 4-bromobenzoate | 24 | 92 |
| 3 | Isopropyl | Isopropyl 4-bromobenzoate | 48 | 61 |
| 4 | Benzyl | Benzyl 4-bromobenzoate | 24 | 93 |
| 5 | Allyl | Allyl 4-bromobenzoate | 24 | 95 |
| 6 | Propargyl | Propargyl 4-bromobenzoate | 24 | 91 |
| 7 | Crotyl | Crotyl 4-bromobenzoate | 24 | 92 |
| 8 | (CH₂)₂TMS | 2-(Trimethylsilyl)ethyl 4-bromobenzoate | 24 | 90 |
Note: The data presented is based on published results for analogous imidazole carbamates and serves as a guideline for reactions with EImC.[3]
Experimental Protocols
General Protocol for Chemoselective Esterification
This protocol is adapted from the general procedure for esterification using imidazole carbamates.[3]
Caption: General workflow for chemoselective esterification.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile or ethyl acetate)
-
Reaction vial with a Teflon-lined screw cap
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the carboxylic acid (1.0 equiv) and this compound (2.0 equiv).
-
Add the anhydrous solvent (to achieve a concentration of approximately 0.1–0.5 M).
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a preheated heating block or oil bath (typically at 80–100 °C).
-
Stir the reaction mixture for 24–48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired ester.
Important Considerations:
-
Racemization: For carboxylic acids with epimerizable stereocenters, the use of imidazole carbamates at elevated temperatures may lead to racemization.[3] Caution should be exercised, and the reaction conditions may need to be optimized (e.g., lower temperature, shorter reaction time) for such substrates.
-
Competing Reactions: While highly chemoselective, very acidic phenols may undergo some degree of O-acylation.[2]
-
Solvent Choice: The reaction generally performs well in polar aprotic solvents such as acetonitrile (MeCN) or ethyl acetate (EtOAc).[2]
Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory.
Caption: Workflow for the synthesis of this compound.
A general procedure for the synthesis of imidazole carbamates involves the reaction of imidazole with the corresponding chloroformate.[4]
Materials:
-
Imidazole
-
Ethyl chloroformate
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve imidazole in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate dropwise to the stirred solution.
-
A white precipitate will form. Continue stirring the suspension at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 4 hours.
-
Filter the mixture to remove the imidazolium chloride byproduct.
-
Wash the filter cake with an appropriate solvent (e.g., diethyl ether).
-
Combine the filtrates and concentrate under reduced pressure to yield this compound, which can be used without further purification.
Conclusion
This compound is a highly effective reagent for the chemoselective esterification of carboxylic acids. Its ability to function under mild, neutral conditions makes it an invaluable tool for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. The straightforward protocols and broad applicability of this reagent underscore its utility in modern organic synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Ethyl 1H-imidazole-1-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 1H-imidazole-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the N-acylation of imidazole with ethyl chloroformate.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: Why is my yield of this compound consistently low?
Low yields can arise from several factors. A primary cause is often the incomplete reaction of imidazole or the decomposition of the product during workup.[3] The reaction conditions, including the choice of base, solvent, and temperature, play a critical role in maximizing the yield. Additionally, the purity of the starting materials, particularly the ethyl chloroformate, is crucial as it can degrade over time.
Q3: My final product seems to be decomposing. What could be the cause and how can I prevent it?
This compound, like other N-acylimidazoles, is susceptible to hydrolysis, especially in the presence of moisture.[3][4] This decomposition will revert the product to imidazole and ethyl carbonic acid, which can further decompose. To minimize this, ensure all glassware is dry, use anhydrous solvents, and avoid prolonged exposure to atmospheric moisture. During the workup, it is advisable to work quickly and under anhydrous conditions where possible.
Q4: I am observing a side product that I suspect is a dialkylated imidazole. How can I avoid this?
The formation of a 1,3-dicarbethoxyimidazolium salt is a possible side reaction if an excess of ethyl chloroformate is used or if the reaction temperature is too high.[5] To prevent this, it is important to carefully control the stoichiometry of the reactants, typically using a slight excess of imidazole or a 1:1 molar ratio. Maintaining a controlled temperature throughout the reaction is also recommended.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Ineffective base | Switch to a stronger base like sodium hydride (NaH) if using a weaker base like potassium carbonate (K2CO3). Ensure the base is fresh and dry. |
| Low reaction temperature | Gradually increase the reaction temperature. Some reactions may require heating to proceed at a reasonable rate.[6] | |
| Poor quality of ethyl chloroformate | Use freshly opened or distilled ethyl chloroformate. This reagent is highly reactive and can decompose.[1] | |
| Product Decomposition during Workup | Presence of water | Use anhydrous solvents and dry glassware. Perform the workup as quickly as possible to minimize exposure to moisture.[3] |
| Acidic or basic conditions | Neutralize the reaction mixture carefully during the workup. N-acylimidazoles can be sensitive to both strong acids and bases.[4][7] | |
| Formation of Multiple Products | Reaction with residual starting material | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). |
| Di-acylation of imidazole | Use a slight excess of imidazole relative to ethyl chloroformate to minimize the formation of the dialkylated product.[5] | |
| Difficulty in Product Purification | Co-elution of impurities | If using column chromatography, try different solvent systems to improve separation. Recrystallization from a suitable solvent can also be an effective purification method.[8] |
| Oily product that won't crystallize | Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from imidazole and ethyl chloroformate.
Materials:
-
Imidazole
-
Ethyl chloroformate
-
Potassium carbonate (K2CO3) or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 eq) in anhydrous THF.
-
Add potassium carbonate (1.5 eq) to the solution and stir the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).[8]
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Related Synthesis Using Ethyl Imidazole-1-carboxylate (EImC) as a Reagent.[6]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | THF | 25 | 15 | 92 (of uncyclized intermediate) |
| 2 | K2CO3 | THF | 80 | 18 | 88 |
| 3 | NaOMe | THF | 60 | 14 | 45 |
| 4 | NaH | THF | RT | 12 | Moderate |
| 5 | t-BuOK | THF | RT | 12 | Moderate |
| 6 | K2CO3 | DMF | 80 | 12 | Lower than THF |
| 7 | K2CO3 | Toluene | 80 | 12 | Lower than THF |
Note: This table is adapted from a study where Ethyl Imidazole-1-carboxylate was used as a carbonylating agent, providing insights into the stability and reactivity under different conditions.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. sanjaychemindia.com [sanjaychemindia.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Purification of Ethyl 1H-imidazole-1-carboxylate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 1H-imidazole-1-carboxylate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A common mobile phase for the purification of ethyl imidazole carboxylates is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate.[1] The optimal ratio will depend on the specific impurities present in your crude mixture. It is highly recommended to first determine the best solvent system using Thin Layer Chromatography (TLC).
Q2: What is the ideal Rf value I should aim for in TLC before running the column?
For effective separation during column chromatography, an Rf (retardation factor) value between 0.2 and 0.4 for the desired compound is generally recommended. An Rf in this range allows for good separation from both less polar and more polar impurities.[2]
Q3: Is this compound stable on silica gel?
While many imidazole derivatives are stable on silica gel, some can be sensitive to the acidic nature of standard silica gel, which may lead to decomposition.[3] If you observe significant product loss or the appearance of new, more polar spots on TLC after exposure to silica, consider using deactivated silica gel. This can be prepared by treating the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[3]
Q4: How much crude material can I load onto my column?
The loading capacity depends on the difficulty of the separation and the type of silica gel used. For easy separations, a ratio of 30-50:1 (silica gel to crude material by weight) is a good starting point. For more challenging separations, a higher ratio of up to 120:1 may be necessary.[2]
Q5: My compound is not eluting from the column. What should I do?
If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, you can incrementally increase the percentage of ethyl acetate. This is known as gradient elution and can be a very effective technique for separating compounds with a wide range of polarities.[3]
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system. - Column was not packed properly (e.g., air bubbles, cracks). - Overloading of the column. | - Optimize the solvent system using TLC to achieve a good separation of spots with the target Rf between 0.2-0.4. - Repack the column carefully using a slurry method to ensure a homogenous packing.[1][4] - Reduce the amount of crude material loaded onto the column. A general guideline is a silica-to-sample ratio of at least 30:1.[2] |
| Product Elutes Too Quickly (High Rf) | - The eluent is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture). |
| Product Elutes Too Slowly or Not at All (Low Rf) | - The eluent is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate). Consider using a more polar solvent system, such as dichloromethane/methanol if necessary. |
| Tailing of the Compound Spot | - The compound may be interacting too strongly with the acidic silica gel. - The sample is too concentrated when loaded. | - Add a small amount of a modifier to the eluent. For basic compounds like imidazoles, adding 0.1-1% triethylamine can help to reduce tailing. - Ensure the sample is dissolved in a minimal amount of solvent before loading. |
| Compound Decomposition on the Column | - The compound is sensitive to the acidic nature of silica gel. | - Use deactivated (neutralized) silica gel. This can be prepared by washing the silica with a solvent containing triethylamine.[5] - Alternatively, consider using a different stationary phase like neutral alumina. |
| Multiple Fractions Containing the Product | - Band broadening due to a slow flow rate or a very long column. - Suboptimal solvent system leading to a broad elution profile. | - Optimize the flow rate; for flash chromatography, a faster flow rate is generally used. - Refine the solvent system to achieve a sharper band on TLC. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Preparation: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate about 1 cm from the bottom.
-
Development: Place the TLC plate in a developing chamber containing a prepared solvent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the spot.
-
Analysis: Once the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Optimization: Adjust the solvent ratio to obtain an Rf value of approximately 0.2-0.4 for the target compound.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Secure a glass column of appropriate size vertically.
-
Place a small plug of cotton or glass wool at the bottom.[4]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent determined by TLC.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[4]
-
Once the silica has settled, add a protective layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica by letting the solvent level drop to the top of the sand layer.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions. For flash chromatography, apply gentle air pressure to increase the flow rate.
-
Monitor the elution of the compound by collecting small fractions and analyzing them by TLC.
-
-
Product Recovery:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Typical Starting Ratio (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A versatile system for many imidazole derivatives.[6] |
| Petroleum Ether / Ethyl Acetate | 1:1 | Medium | Reported for the purification of similar ethyl imidazole carboxylates.[1][6] |
| Dichloromethane / Methanol | 99:1 to 95:5 | Medium to High | Useful for more polar impurities or if the compound has low solubility in hexane/ethyl acetate. |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C6H8N2O2 |
| Molecular Weight | 140.14 g/mol [7] |
| Appearance | Liquid |
| Density | 1.162 g/mL at 25 °C |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Technical Support Center: Managing Imidazole Byproduct in Reactions with Ethyl 1H-imidazole-1-carboxylate
For researchers, scientists, and drug development professionals utilizing Ethyl 1H-imidazole-1-carboxylate, the effective removal of the imidazole byproduct is a critical step to ensure the purity of the final product. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is imidazole formed as a byproduct when using this compound?
This compound is an activated form of imidazole, often employed as a carbonylating or acylating agent. In these reactions, the ethyl carboxylate group is transferred to a nucleophile, and the stable imidazole ring is released as a leaving group, resulting in its presence as a byproduct in the reaction mixture.
Q2: What is the most common and effective method for removing the imidazole byproduct?
The most widely used and generally effective method for removing the basic imidazole byproduct is an acidic aqueous wash during the reaction workup. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the imidazole is protonated to form an imidazolium salt. This salt is highly soluble in the aqueous phase and is thus efficiently extracted from the organic layer containing the desired product.
Q3: My product is sensitive to acid. Are there alternative methods for removing imidazole?
Yes, for acid-sensitive products, several alternative methods can be employed:
-
Aqueous Washes with Brine: Multiple washes with a saturated sodium chloride solution (brine) can reduce the concentration of imidazole in the organic layer, although this is generally less effective than an acid wash.
-
Silica Gel Chromatography: Imidazole is a polar compound and can be separated from less polar products by column chromatography.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective method for removing the more soluble imidazole byproduct.
-
Solid-Phase Scavengers: Resins functionalized with acidic groups can be used to selectively bind and remove the basic imidazole from the reaction mixture.
Q4: I performed an acid wash, but I still see imidazole in my NMR spectrum. What could be the issue?
Several factors could contribute to the incomplete removal of imidazole:
-
Insufficient Acid: The amount of acid used may not have been sufficient to protonate all of the imidazole. It is recommended to use a molar excess of acid relative to the amount of imidazole byproduct.
-
Inadequate Mixing: Insufficient mixing during the extraction will lead to poor partitioning of the imidazolium salt into the aqueous layer. Ensure vigorous shaking of the separatory funnel for an adequate amount of time.
-
Insufficient Number of Washes: A single acid wash may not be enough for complete removal. Performing two to three successive acid washes is often more effective.
-
High Concentration of Imidazole: If the initial concentration of imidazole is very high, more washes or a more concentrated acid solution may be necessary.
Q5: Can I use a base to remove imidazole?
No, using a base will not effectively remove imidazole. Imidazole itself is a weak base. To remove it via extraction, you need to convert it into a water-soluble salt by reacting it with an acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Imidazole remains in the organic layer after a single acid wash. | Incomplete protonation or insufficient partitioning. | Perform 2-3 additional washes with dilute aqueous acid (e.g., 1M HCl). Ensure vigorous mixing during each wash. |
| Product is lost during the acidic workup. | The product may be acid-sensitive or have some solubility in the acidic aqueous layer. | Use a milder acid (e.g., saturated aqueous NH4Cl) or switch to a non-acidic workup method like chromatography or recrystallization. |
| An emulsion forms during the aqueous wash. | High concentration of salts or polar compounds. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary. |
| Imidazole co-elutes with the product during column chromatography. | The polarity of the product and imidazole are too similar in the chosen eluent system. | Modify the solvent system. Adding a small amount of a more polar solvent (e.g., methanol) to the eluent can help to retain the imidazole on the silica gel for a longer time, allowing for better separation. |
| Recrystallization does not effectively remove imidazole. | Imidazole is co-crystallizing with the product, or the chosen solvent is not ideal. | Screen for different recrystallization solvents. A solvent system in which the product has low solubility at low temperatures and imidazole has high solubility is ideal. |
Data Presentation
Table 1: Comparison of Imidazole Removal Methods
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Acidic Aqueous Wash (1M HCl, 3 washes) | Protonation and extraction of the resulting salt into the aqueous phase. | >99% removal | Fast, inexpensive, and highly effective. | Not suitable for acid-sensitive products. |
| Aqueous Wash (Water, 3 washes) | Partitioning of the polar imidazole into the aqueous phase. | 70-85% removal | Mild conditions. | Less effective than an acid wash. |
| Silica Gel Chromatography | Differential adsorption based on polarity. | >98% removal | Can provide very high purity. | Time-consuming, requires solvent, and can lead to product loss on the column. |
| Recrystallization | Differential solubility of the product and imidazole in a given solvent. | >95% removal (highly dependent on the compound and solvent) | Can yield highly pure crystalline material. | Finding a suitable solvent can be challenging; not applicable to oils or non-crystalline solids. |
Table 2: Effect of the Number of Acid Washes on Imidazole Removal
| Number of Washes (1M HCl) | Approximate Imidazole Remaining in Organic Layer (%) |
| 1 | 5-10% |
| 2 | 1-2% |
| 3 | <1% |
Note: The efficiency of removal can vary depending on the specific reaction conditions, solvents, and the concentration of imidazole.
Experimental Protocols
Protocol 1: Standard Acidic Workup for Imidazole Removal
-
Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Acid Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M aqueous HCl.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Subsequent Washes: Repeat the acid wash (steps 3-5) two more times with fresh 1M HCl.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual acid and dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now largely free of imidazole.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: After the reaction, concentrate the mixture under reduced pressure to remove the solvent. Dissolve the crude residue in a minimal amount of the chromatography eluent or a suitable solvent.
-
Column Packing: Pack a chromatography column with silica gel using the desired eluent system.
-
Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. The less polar product will typically elute before the more polar imidazole.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Technical Support Center: Troubleshooting Acylation Reactions with Ethyl 1H-imidazole-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for acylation reactions utilizing Ethyl 1H-imidazole-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in acylation reactions?
This compound (EImC) is an acylating agent used for the introduction of an ethoxycarbonyl group or for facilitating the formation of amide and ester bonds. It serves as a stable and less hazardous alternative to reagents like phosgene or chloroformates. In practice, it activates a carboxylic acid (in situ or in a separate step) to form a more reactive N-acylimidazole intermediate, which then readily reacts with nucleophiles such as amines and alcohols.
Q2: I am experiencing very low to no yield in my acylation reaction. What are the most common causes?
Low or no yield in acylation reactions with this compound can stem from several factors:
-
Inadequate Reaction Conditions: Temperature and reaction time are critical. Some reactions require heating to proceed at an appreciable rate. For instance, in the synthesis of 1,2,4-oxadiazol-5(4H)-ones, heating the reaction to 80°C significantly improves the yield compared to room temperature.[1]
-
Presence of Moisture: N-acylimidazoles, the active intermediates, are susceptible to hydrolysis. The presence of water in the reaction mixture can lead to the decomposition of the acylating agent and reduce the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. Ensure the nucleophile (amine or alcohol) and the acylating agent are used in the appropriate molar ratios.
-
Poor Nucleophilicity of the Substrate: Sterically hindered or electron-deficient amines and alcohols may react sluggishly. In such cases, more forcing conditions (higher temperature, longer reaction time) or the use of a stronger base might be necessary.
-
Substrate Instability: The starting materials or the product may be unstable under the reaction conditions. It is advisable to perform a stability check of your substrates at the intended reaction temperature.
Q3: I am observing the formation of side products. What are the likely impurities and how can I minimize them?
Common side products in acylation reactions with this compound include:
-
Hydrolysis Products: If moisture is present, this compound can hydrolyze back to imidazole and ethyl chloroformate, which can then decompose further. The N-acylimidazole intermediate can also hydrolyze to the corresponding carboxylic acid. Minimizing water content is key to preventing this.
-
Uncyclized Intermediates: In reactions where a subsequent cyclization is intended, the acylated but uncyclized intermediate may be isolated if the reaction conditions are not optimal for the cyclization step. For example, in the synthesis of 1,2,4-oxadiazol-5(4H)-ones, the uncyclized carbamate was the sole product at room temperature.[1]
-
Diacylated Products: Primary amines can sometimes undergo diacylation, especially if an excess of the acylating agent is used. Careful control of stoichiometry is important.
-
Side Reactions with Solvents: Some solvents can participate in side reactions. For example, using an alcohol as a solvent in the acylation of an amine can lead to the formation of an ester byproduct. Choose an inert solvent for your reaction.
Q4: How do I choose the right solvent and base for my acylation reaction?
The choice of solvent and base can significantly impact the reaction yield.
-
Solvent: Aprotic solvents are generally preferred to avoid side reactions with the acylating agent. Tetrahydrofuran (THF) has been shown to be an effective solvent in several reported procedures.[1] Other common aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), and dimethylformamide (DMF) can also be considered. The choice will depend on the solubility of your substrates.
-
Base: A base is often required to deprotonate the nucleophile (especially for less nucleophilic substrates) or to neutralize any acidic byproducts. Common bases include organic amines like triethylamine (TEA) or pyridine, and inorganic bases like potassium carbonate (K₂CO₃). The strength of the base should be chosen based on the pKa of the nucleophile. For weakly acidic nucleophiles, a stronger base like sodium hydride (NaH) might be necessary, though this can also lead to side reactions if not used carefully.
Q5: Can this compound be used for the acylation of sterically hindered substrates?
Acylation of sterically hindered alcohols and amines is often challenging. While this compound can be effective, you may need to adjust the reaction conditions to achieve a good yield. Consider the following:
-
Higher Temperatures: Increasing the reaction temperature can help overcome the steric hindrance.
-
Longer Reaction Times: Allow the reaction to proceed for an extended period to ensure complete conversion.
-
Use of a Catalyst: In some cases, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the acylation of hindered alcohols.
Data Presentation
The following table summarizes the optimization of reaction conditions for the synthesis of 3-phenyl-1,2,4-oxadiazol-5(4H)-one using this compound, illustrating the impact of solvent and base on the reaction yield.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | THF | K₂CO₃ | Room Temperature | - (Uncyclized Product) |
| 2 | THF | K₂CO₃ | 80 | 88 |
| 3 | THF | NaOMe | 60 | 45 |
| 4 | Toluene | K₂CO₃ | 80 | 65 |
| 5 | DMF | K₂CO₃ | 80 | 72 |
| 6 | THF | NaH | Room Temperature | 45 |
| 7 | THF | t-BuOK | Room Temperature | 55 |
Data adapted from the synthesis of 3-phenyl-1,2,4-oxadiazol-5(4H)-one.[1]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of a Primary Amine
This protocol describes a general method for the acylation of a primary amine (e.g., benzylamine) with a carboxylic acid using this compound as the activating agent.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
Primary amine (e.g., benzylamine) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA) (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add this compound (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the N-acylimidazole intermediate.
-
Add the primary amine (1.0 eq) and triethylamine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for O-Acylation of a Primary Alcohol
This protocol outlines a general method for the acylation of a primary alcohol (e.g., benzyl alcohol) with a carboxylic acid using this compound.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.2 eq)
-
Primary alcohol (e.g., benzyl alcohol) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Add the primary alcohol (1.0 eq) and DMAP (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude ester can be purified by flash column chromatography.
Mandatory Visualization
Caption: A flowchart for troubleshooting low yields in acylation reactions.
Caption: General reaction mechanism for amine acylation using EImC.
References
Preventing hydrolysis of Ethyl 1H-imidazole-1-carboxylate during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Ethyl 1H-imidazole-1-carboxylate during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound is a chemical compound featuring an imidazole ring acylated at the N1 position with an ethoxycarbonyl group. The N-acylimidazole linkage is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction cleaves the bond between the imidazole ring and the carbonyl group, resulting in the formation of imidazole and ethyl chloroformate, which can further decompose. Both acidic and basic conditions can catalyze this hydrolysis, making aqueous workups challenging.
Q2: What are the primary signs of hydrolysis of this compound in my sample?
The primary indicators of hydrolysis include:
-
Unexpected analytical results: Appearance of imidazole as a byproduct in NMR or LC-MS analyses.
-
Low yield: Significant loss of the desired product after the workup procedure.
-
Changes in physical properties: The crude product may appear as an oil or a semi-solid due to the presence of impurities, instead of the expected form.
Q3: Can I use a standard aqueous workup for reactions involving this compound?
Standard aqueous workups involving prolonged contact with water, especially under acidic or basic conditions, are not recommended. The N-ethoxycarbonyl group is labile and can be readily cleaved. If an aqueous wash is unavoidable, it should be performed rapidly with cold, neutral, or slightly acidic solutions, followed by immediate and thorough drying of the organic layer.
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide addresses common issues encountered during the workup of reactions containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant product loss after aqueous extraction. | Hydrolysis of the N-ethoxycarbonyl group due to prolonged contact with water or non-neutral pH. | 1. Minimize contact time with the aqueous phase. 2. Use pre-chilled (0-5 °C) aqueous solutions for washing. 3. Ensure the aqueous wash is neutral or slightly acidic (pH 5-6). A dilute solution of ammonium chloride can be used.[1] 4. Avoid basic washing solutions (e.g., sodium bicarbonate, sodium carbonate) as they significantly accelerate hydrolysis. |
| Product decomposes during solvent removal. | Residual water in the organic extract co-distills with the solvent, causing hydrolysis at elevated temperatures. | 1. Thoroughly dry the organic layer with a suitable drying agent before concentration. 2. Use a high-capacity drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). 3. Perform evaporation under reduced pressure at a low temperature (≤ 30 °C). |
| Inconsistent yields between batches. | Variations in workup conditions such as time, temperature, or pH of aqueous washes. | Standardize the workup protocol. Precisely control the duration of aqueous washes, the temperature of all solutions, and the amount and type of drying agent used. |
| Presence of imidazole in the final product. | Incomplete reaction or hydrolysis during workup. | 1. Ensure the initial reaction has gone to completion. 2. Implement a non-aqueous workup if possible (see Experimental Protocols). 3. If an aqueous wash is necessary, a final wash with brine can help to remove bulk water from the organic layer before adding a drying agent.[1] |
Experimental Protocols
Protocol 1: Optimized Mild Aqueous Workup
This protocol is designed to minimize hydrolysis when an aqueous wash is necessary to remove water-soluble impurities.
-
Quenching: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Extraction: Dilute the cooled reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing:
-
Drying:
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure a sufficient amount of drying agent is used until it no longer clumps together.
-
Stir for at least 30 minutes to ensure complete drying.
-
-
Filtration and Concentration:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure at a bath temperature not exceeding 30 °C.
-
Protocol 2: Non-Aqueous Workup
This protocol is recommended when the product is highly sensitive to hydrolysis and all reagents and byproducts are non-polar.
-
Direct Filtration: If the reaction byproducts are solid and insoluble in the reaction solvent, they can be removed by direct filtration.
-
Solvent Evaporation: If the byproducts are volatile, they can be removed along with the reaction solvent under reduced pressure.
-
Silica Gel Plug Filtration:
-
Concentrate the reaction mixture to a smaller volume.
-
Pass the concentrated solution through a short plug of silica gel using a non-polar eluent (e.g., hexanes/ethyl acetate mixture). This will retain polar impurities while allowing the desired product to elute.
-
Concentrate the eluted solution under reduced pressure.
-
Data Presentation
Table 1: Recommended Drying Agents for Organic Solvents
| Organic Solvent | Primary Drying Agent | Secondary Drying Agent |
| Ethyl Acetate | Anhydrous MgSO₄ | Anhydrous Na₂SO₄ |
| Dichloromethane | Anhydrous MgSO₄ | Anhydrous Na₂SO₄ |
| Diethyl Ether | Anhydrous MgSO₄ | Anhydrous CaCl₂ |
| Tetrahydrofuran | Anhydrous MgSO₄ | Anhydrous Na₂SO₄ |
Visualizations
Diagram 1: Hydrolysis Pathway of this compound
Caption: Hydrolysis mechanism of this compound.
Diagram 2: Recommended Workup Workflow to Minimize Hydrolysis
Caption: Decision-making workflow for the workup of this compound.
References
Strategies to minimize side reactions in peptide coupling with Ethyl 1H-imidazole-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing side reactions during peptide coupling reactions using Ethyl 1H-imidazole-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of peptide coupling using this compound?
This compound is an activating agent. It reacts with the carboxylic acid of an N-protected amino acid to form a highly reactive acyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by the free amino group of another amino acid or peptide, forming the desired peptide bond. The byproducts of this reaction are imidazole and carbon dioxide, which are generally easy to remove.[1][2][3]
Q2: What are the main advantages of using an imidazole-based activating agent like this compound?
Imidazole-based activating agents, such as the closely related 1,1'-Carbonyldiimidazole (CDI), are known for several advantages:
-
Mild Reaction Conditions: Coupling can often be performed at room temperature, which helps to preserve sensitive functional groups on the amino acid side chains.[1][4]
-
Low Racemization: These reagents are known to minimize the loss of stereochemical integrity of the chiral amino acids compared to some other coupling agents.[1][4][5]
-
Benign Byproducts: The byproducts, imidazole and carbon dioxide, are relatively innocuous and easily removed during workup, simplifying purification.[1][2][4]
Q3: What are the common side reactions observed during peptide coupling with this compound, and how can they be minimized?
The most common side reactions include racemization, incomplete coupling, and side reactions related to sensitive amino acid residues. Strategies to minimize these are discussed below.
Q4: How can I minimize racemization when using this compound?
Racemization can occur through the formation of a planar oxazolone intermediate or by direct enolization of the activated amino acid.[6] While imidazole-based activators generally exhibit low racemization, the risk can be further reduced by:
-
Controlling the Base: The choice and amount of base can influence racemization. Using a sterically hindered base like 2,4,6-collidine is preferable to less hindered bases such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), as it is less likely to abstract the alpha-proton of the activated amino acid.[6][7]
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can suppress racemization by forming active esters that are less prone to racemization.[6]
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.
-
Minimizing Pre-activation Time: A prolonged time between the activation of the carboxylic acid and the addition of the amine component can increase the risk of racemization. An in-situ activation protocol is often recommended.[6]
Q5: I am observing incomplete coupling. What are the possible causes and solutions?
Incomplete coupling can result from several factors:
-
Steric Hindrance: Coupling of sterically hindered amino acids can be challenging.
-
Aggregation: The growing peptide chain on a solid support can aggregate, preventing reagents from accessing the reaction sites.
-
Insufficient Reagent Concentration: The concentration of the activated amino acid or the amine component may be too low.
To address incomplete coupling, consider the following:
-
Extend Reaction Times: Increasing the duration of the coupling step can improve yields.
-
Increase Reagent Concentration: Using a higher concentration of the activated amino acid and the amine component can enhance reaction kinetics.
-
Elevated Temperature: For difficult couplings, performing the reaction at a moderately elevated temperature may be beneficial, but be mindful of the increased risk of racemization.[8]
-
Solvent Choice: In solid-phase peptide synthesis (SPPS), switching to a more effective solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt can help disrupt aggregation.
-
Monitoring the Reaction: Use a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, to monitor the presence of free primary amines after the coupling step. A positive result indicates incomplete coupling, and a second coupling step may be necessary.[8]
Q6: Are there any specific considerations for amino acids with reactive side chains?
Yes, amino acids with nucleophilic side chains (e.g., Asn, Gln, Cys, His) can undergo side reactions. For instance, the side-chain amides of asparagine and glutamine can be dehydrated to nitriles by some coupling reagents, particularly carbodiimides. While imidazole-based reagents are generally milder, it is crucial to use appropriate side-chain protecting groups to prevent these unwanted reactions. Histidine is particularly prone to racemization, so careful optimization of the coupling conditions is essential when incorporating this residue.[9]
Troubleshooting Guide
This table summarizes the impact of various experimental parameters on common side reactions and provides recommendations for optimization.
| Parameter | Effect on Racemization | Effect on Incomplete Coupling | Recommendations |
| Temperature | Increases at higher temperatures. | Decreases at higher temperatures. | Start at 0-25 °C. For difficult couplings, cautiously increase the temperature while monitoring for racemization. |
| Base | Sterically hindered bases (e.g., 2,4,6-collidine) minimize racemization.[6][7] | Base is required to neutralize protonated amines. | Use a sterically hindered base. Avoid excess base. |
| Solvent | Less polar solvents can reduce racemization. | Solvent choice affects resin swelling and reagent solubility. | Use standard peptide synthesis solvents like DMF or NMP. For aggregation-prone sequences, consider solvent mixtures. |
| Additives | Additives like HOBt and OxymaPure significantly suppress racemization.[6] | Can enhance coupling efficiency. | The use of an additive is highly recommended, especially for racemization-prone amino acids. |
| Pre-activation Time | Longer pre-activation can increase racemization.[6] | - | Add the amine component shortly after the activation of the carboxylic acid (in-situ activation). |
| Reagent Concentration | - | Higher concentrations can improve coupling efficiency. | Use an appropriate excess of the activated amino acid and coupling reagent. |
Experimental Protocols
General Protocol for Peptide Coupling in Solution Phase using an Imidazole-based Activator
This protocol provides a general procedure for the coupling of an N-protected amino acid to an amino acid ester using an activator like this compound.
Materials:
-
N-protected amino acid (e.g., Fmoc-L-Ala-OH)
-
Amino acid ester hydrochloride (e.g., H-L-Phe-OMe·HCl)
-
This compound
-
Sterically hindered base (e.g., 2,4,6-collidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Reaction vessel with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon)
Methodology:
-
Preparation of the Amine Component:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in the anhydrous solvent.
-
Add the sterically hindered base (1.0 equivalent) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and this compound (1.05 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl-imidazole intermediate. The progress of the activation can be monitored by TLC or IR spectroscopy.
-
-
Coupling Reaction:
-
Add the solution of the free amine component (from step 1) to the solution of the activated amino acid (from step 2).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with a mild acid (e.g., 1 M HCl) to remove unreacted amine and base, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by column chromatography on silica gel to obtain the desired product.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. srinichem.com [srinichem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of Ethyl 1H-imidazole-1-carboxylate in organic solvents
Welcome to the technical support center for Ethyl 1H-imidazole-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when handling this reagent, with a specific focus on solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the physical state of this compound at room temperature?
A1: this compound is a liquid at room temperature.[1] It has a density of approximately 1.162 g/mL at 25 °C.[1]
Q2: Is this compound soluble in water?
A2: As an ester with a significant organic component, it is expected to have low solubility in water. During experimental workups, esters are typically separated from aqueous layers, indicating their immiscibility.[2][3]
Q3: What are the common signs that the ester is degrading or hydrolyzing during my experiment?
A3: The primary indicators of hydrolysis are a lower-than-expected yield of your desired product and the reappearance of the starting carboxylic acid.[4] This can be confirmed through analytical methods like NMR or chromatography.
Q4: How can I minimize the risk of hydrolysis when working with this compound?
A4: To prevent hydrolysis, it is crucial to minimize contact with water, especially under acidic or basic conditions.[4] When performing aqueous washes during a reaction workup, use cold solutions and work efficiently to reduce contact time.[4] A brine wash can also help to remove dissolved water from the organic phase before final drying.[4]
Troubleshooting Guide: Solubility and Dissolution Issues
This guide provides a systematic approach to addressing challenges related to dissolving this compound in organic solvents for your experiments.
Problem: Difficulty in achieving a homogeneous solution.
Initial Assessment:
-
Visual Inspection: Is the mixture cloudy, or are there visible undissolved droplets? Since this compound is a liquid, you may observe an emulsion or distinct liquid layers if it is not miscible with your chosen solvent.
-
Solvent Selection: Have you selected an appropriate solvent? The choice of solvent is critical for ensuring complete dissolution.
Solubility Data Summary:
While specific quantitative solubility data for this compound is not widely published, its use as a reagent in organic synthesis suggests miscibility with common aprotic organic solvents. A related compound, mthis compound, is noted to work well in polar aprotic solvents like acetonitrile (MeCN) and ethyl acetate (EtOAc).[5] Another related compound, ethyl 5-methyl-1H-imidazole-4-carboxylate, is soluble in a chloroform/methanol mixture.[6]
| Solvent Class | Examples | Expected Miscibility/Solubility |
| Aprotic Polar | Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Chloroform | High - These are generally good first choices for dissolving reagents like this compound, as evidenced by their common use in reactions involving similar compounds.[5] |
| Aprotic Nonpolar | Toluene, Hexanes, Pentane | Moderate to Low - While it may be miscible with some nonpolar solvents, complete miscibility is less certain. It is advisable to test on a small scale. |
| Protic Polar | Ethanol, Methanol, Isopropanol | Moderate with Caution - While potentially miscible, protic solvents like alcohols can participate in transesterification reactions, especially in the presence of acid or base catalysts, which could consume your reagent. Use with caution and consider the reaction conditions. |
| Aqueous | Water | Low - Expected to be poorly soluble in water.[2][3] |
Experimental Protocols
Protocol 1: Small-Scale Miscibility Test
This protocol helps you quickly determine a suitable solvent for your experiment.
Methodology:
-
To a small, dry vial, add 100 µL of the organic solvent to be tested.
-
Add 10 µL of this compound to the solvent.
-
Gently agitate the vial by flicking or brief vortexing.
-
Observe the mixture against a bright background. A clear, single-phase liquid indicates good miscibility. Cloudiness or the presence of distinct layers indicates poor miscibility.
-
If the mixture is not homogeneous, consider gentle warming or sonication, but be mindful of the volatility of your solvent.
Protocol 2: General Procedure for Preparing a Stock Solution
Methodology:
-
Ensure your glassware is thoroughly dried to prevent hydrolysis.
-
Select a suitable solvent based on the miscibility test (Protocol 1) or literature precedence for your reaction type. Aprotic polar solvents are often a good starting point.
-
Add the desired volume of the chosen solvent to a dry flask or vial.
-
While stirring, slowly add the required amount of this compound.
-
Continue to stir at room temperature until a homogeneous solution is achieved.
-
If dissolution is slow, gentle warming (e.g., to 30-40 °C) can be applied. Ensure the vessel is appropriately sealed to prevent solvent evaporation.
-
For sensitive reactions, it is recommended to prepare the solution under an inert atmosphere (e.g., nitrogen or argon).
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: Logical workflow for dissolving this compound.
References
Impact of base selection on the efficiency of Ethyl 1H-imidazole-1-carboxylate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Ethyl 1H-imidazole-1-carboxylate. The selection of an appropriate base is critical for maximizing reaction efficiency and yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the impact of base selection.
Q1: My reaction yield is significantly lower than expected. What are the potential causes related to the base?
A1: Low yields in this acylation reaction are frequently linked to the choice and handling of the base. Here are the primary factors to investigate:
-
Base Strength: The base may be too weak to effectively deprotonate the imidazole (pKa of the N-H proton is ~14.5), leading to a slow or incomplete reaction. Conversely, an excessively strong base can lead to side reactions.
-
Steric Hindrance: A sterically hindered base might not be able to efficiently deprotonate the imidazole nitrogen, slowing down the reaction rate.
-
Base Solubility: If the base is not soluble in the reaction solvent, the reaction may be slow or incomplete due to poor mixing and limited availability of the base.
-
Moisture Contamination: The presence of water can hydrolyze the ethyl chloroformate starting material and the this compound product. Hygroscopic bases or wet solvents are common sources of moisture.
Q2: I am observing significant side product formation. How does the base influence this?
A2: Side product formation is often a consequence of the base's reactivity profile:
-
Over-alkylation/acylation: While less common for imidazole itself, highly reactive intermediates generated by very strong bases could potentially lead to undesired subsequent reactions if other electrophiles are present.
-
Reaction with Solvent: A very strong base like an organolithium reagent could react with certain solvents.
-
Catalysis of Decomposition: The choice of base can sometimes influence the stability of the product, potentially catalyzing its decomposition, especially during workup.
Q3: The reaction is not proceeding to completion, even after extended reaction times. What role could the base be playing?
A3: A stalled reaction often points to an issue with the base's effectiveness:
-
Insufficient Basicity: As mentioned, if the base is not strong enough to deprotonate the imidazole, the reaction will not proceed efficiently.
-
Formation of an Unreactive Complex: The base may form an unreactive complex with the starting material or solvent, preventing the desired reaction from occurring.
-
Poor Stoichiometry: An insufficient amount of base will result in unreacted imidazole. It is crucial to use at least a stoichiometric amount of base to neutralize the HCl generated during the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the recommended base for the synthesis of this compound?
A1: Triethylamine (TEA) is a commonly used and effective base for this reaction, often providing high yields (around 85%).[1] It acts as both a base to deprotonate the imidazole and a scavenger for the HCl byproduct formed during the reaction.
Q2: Can I use an inorganic base like potassium carbonate (K2CO3) or sodium hydride (NaH)?
A2: Yes, inorganic bases can be used, but they have different properties that can affect the reaction:
-
Potassium Carbonate (K2CO3): This is a milder base and is not very soluble in many organic solvents. This can lead to longer reaction times. It is, however, easy to remove during workup.
-
Sodium Hydride (NaH): This is a very strong, non-nucleophilic base that will irreversibly deprotonate the imidazole. It requires anhydrous conditions and careful handling due to its reactivity with water.
-
Potassium tert-butoxide (t-BuOK): Similar to NaH, this is a strong, non-nucleophilic base that can be very effective, though it also requires anhydrous conditions.
Q3: How does the choice of solvent affect the reaction when using different bases?
A3: The solvent should be chosen to dissolve the reactants and be compatible with the chosen base.
-
For bases like triethylamine , aprotic solvents like benzene, toluene, or dichloromethane are suitable.[1]
-
For stronger bases like NaH or t-BuOK , anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.[2]
-
For inorganic bases like K2CO3 , a polar aprotic solvent may be necessary to improve solubility and reaction rate.
Data Presentation: Impact of Base Selection
The following table summarizes the expected impact of different bases on the synthesis of this compound. The data for triethylamine is based on literature values, while the data for other bases are estimates based on their properties and performance in similar acylation reactions.
| Base | Type | Typical Solvent | Estimated Yield (%) | Comments |
| Triethylamine (TEA) | Organic Amine | Benzene, CH2Cl2 | 85%[1] | Good solubility, acts as base and HCl scavenger. Easy to remove under vacuum. |
| Pyridine | Organic Amine | CH2Cl2, THF | 70-80% | Similar to TEA but can be harder to remove. May act as a nucleophilic catalyst. |
| Potassium Carbonate (K2CO3) | Inorganic Salt | Acetonitrile, DMF | 50-70% | Heterogeneous reaction, may require longer reaction times or elevated temperatures. Easy workup. |
| Sodium Hydride (NaH) | Inorganic Hydride | THF, DMF | 80-90% | Requires strictly anhydrous conditions. Irreversible deprotonation. Safety precautions needed. |
| Potassium tert-butoxide (t-BuOK) | Alkoxide | THF | 80-90% | Strong, non-nucleophilic base. Requires anhydrous conditions. |
Experimental Protocols
Synthesis of this compound using Triethylamine
This protocol is adapted from a literature procedure with a reported yield of 85%.[1]
Materials:
-
Imidazole (49.9 mmol)
-
Ethyl chloroformate (50.2 mmol)
-
Triethylamine (50.2 mmol)
-
Anhydrous benzene (100 mL)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole and triethylamine in anhydrous benzene.
-
Cool the mixture in an ice bath.
-
Slowly add ethyl chloroformate to the cooled mixture with stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2.5 hours.
-
A precipitate of triethylamine hydrochloride will form. Filter the mixture to remove the precipitate.
-
Wash the precipitate with additional anhydrous benzene.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation.
Notes on Adapting for Other Bases:
-
If using NaH or t-BuOK: Use an anhydrous solvent like THF. Add the base to a solution of imidazole first, allow for complete deprotonation (hydrogen evolution will cease with NaH), and then add the ethyl chloroformate.
-
If using K2CO3: The reaction will be heterogeneous. Vigorous stirring is required. The reaction may require heating to proceed at a reasonable rate.
Mandatory Visualization
References
Monitoring the progress of reactions involving Ethyl 1H-imidazole-1-carboxylate by TLC or LC-MS
Technical Support Center: Monitoring Reactions of Ethyl 1H-imidazole-1-carboxylate
Welcome to the technical support center for monitoring reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
TLC Monitoring FAQs
Q1: I don't see any spots on my TLC plate, including the starting material. What could be the issue?
A1: This issue can arise from several factors:
-
Insufficient Concentration: The sample spotted on the plate may be too dilute. Try concentrating your reaction aliquot or spotting the same location multiple times, ensuring the solvent dries completely between applications.
-
Volatility: Your compound may be volatile and could have evaporated from the plate.
-
Lack of UV Activity: this compound and related imidazole derivatives are generally UV active. However, if your product is not, it will not be visible under a UV lamp.
-
Inappropriate Visualization Technique: If you are not using a UV lamp, the visualization stain you are using might not be suitable for your compounds. A general-purpose stain like potassium permanganate or p-anisaldehyde can be used as an alternative.
Q2: My spots are streaking or tailing up the TLC plate. How can I fix this?
A2: Streaking is a common issue, especially with polar or ionic compounds. Here are some solutions:
-
Sample Overloading: You may have spotted too much sample on the plate. Try diluting your sample.
-
Polar Compounds: Imidazole derivatives can be quite polar. Adding a small amount of a polar solvent like methanol to your spotting solvent can improve the spot shape. For the developing solvent, adding a small amount of a modifier like acetic acid or triethylamine (depending on the acidic or basic nature of your analytes) can help to reduce tailing by neutralizing active sites on the silica gel.
-
Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely soluble before spotting.
Q3: The Rf values of my starting material and product are very similar. How can I improve the separation?
A3: When the retention factor (Rf) values are too close, it's difficult to monitor the reaction progress. To improve separation:
-
Change Solvent System Polarity: Adjust the ratio of your polar and non-polar solvents. If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). If the spots are too low (low Rf), increase the polarity. A good target Rf is between 0.2 and 0.8.[1]
-
Try Different Solvents: Sometimes, simply changing the polarity is not enough. Using solvents with different selectivities can improve separation. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.[2]
-
Use a Different Stationary Phase: If you are using standard silica plates, consider trying alumina plates or reverse-phase TLC plates.
LC-MS Monitoring FAQs
Q1: I am not detecting my compound of interest, this compound, in my LC-MS analysis.
A1: Several factors could lead to a lack of signal:
-
Incorrect m/z Value: Ensure you are looking for the correct mass-to-charge ratio (m/z). For this compound (molecular weight 140.14 g/mol ), you should primarily look for the protonated molecule [M+H]⁺ at m/z 141.1.[3][4] Also, consider common adducts like [M+Na]⁺ (m/z 163.1) or [M+K]⁺ (m/z 179.1).
-
Poor Ionization: The compound may not be ionizing efficiently under the current source conditions. This compound should ionize well in positive electrospray ionization (ESI) mode. Ensure your ESI source is optimized.
-
Compound Instability: The compound might be degrading in the mobile phase or the ion source. N-acyl imidazoles can be sensitive to hydrolysis, especially in acidic or basic conditions.
-
Sample Preparation Issues: The compound may have been lost during sample preparation (e.g., precipitation, extraction).
Q2: I am seeing multiple peaks in my LC-MS chromatogram for a single reaction sample. What could they be?
A2: Multiple peaks can originate from:
-
Isomers: If your reaction can produce isomers, they may have different retention times.
-
Impurities: These could be from starting materials, side products, or degradation products.[5]
-
Adducts: Different adducts of the same compound (e.g., [M+H]⁺, [M+Na]⁺) will have the same retention time but different m/z values.
-
In-source Fragmentation: The compound might be fragmenting in the ion source, leading to peaks at lower m/z values with the same retention time.
Q3: My peak shape is poor (e.g., broad, tailing) in LC-MS. How can I improve it?
A3: Poor peak shape can be due to several factors:
-
Column Overloading: Injecting too much sample can lead to broad peaks. Try diluting your sample.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds. For imidazole derivatives, a mobile phase with a small amount of formic acid or ammonium formate is often used to improve peak shape.[6]
-
Column Degradation: The column may be old or contaminated. Flushing the column or replacing it may be necessary.
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. Modifying the mobile phase can help to mitigate these interactions.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are elongated or "streaky" | Sample is too concentrated. | Dilute the sample before spotting. |
| Compound is highly polar and interacting strongly with the silica. | Add a small amount of a polar modifier (e.g., 1% acetic acid or triethylamine) to the eluent. | |
| Sample was not spotted in a small, tight spot. | Ensure the spotting capillary is fine and apply the sample in small portions, allowing the solvent to evaporate in between. | |
| Rf is too high (spots near solvent front) | Eluent is too polar. | Decrease the proportion of the polar solvent in your mobile phase mixture. |
| Rf is too low (spots near baseline) | Eluent is not polar enough. | Increase the proportion of the polar solvent in your mobile phase mixture. |
| Uneven solvent front | The TLC plate is touching the side of the chamber. | Ensure the plate is centered in the chamber and not touching the walls. |
| The chamber was disturbed during development. | Place the developing chamber in a location where it will not be moved. | |
| No spots are visible | Sample is too dilute. | Concentrate the sample or apply multiple spots in the same location (drying in between). |
| Compound is not UV-active. | Use a chemical stain (e.g., potassium permanganate, iodine) for visualization. | |
| Compound is volatile and has evaporated. | This can be difficult to overcome with TLC. Consider LC-MS. |
LC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak/low signal intensity | Incorrect m/z settings. | Verify you are monitoring for the correct m/z of the protonated molecule ([M+H]⁺) and common adducts. For this compound, this is m/z 141.1. |
| Poor ionization. | Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase is compatible with ESI (e.g., contains a volatile salt or acid).[7] | |
| Compound degradation. | Check the stability of your compound in the mobile phase. Consider using a mobile phase with a neutral pH if hydrolysis is a concern. | |
| Poor peak shape (tailing, fronting, broad) | Column overloading. | Dilute the sample and inject a smaller volume. |
| Incompatible injection solvent. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Column contamination or aging. | Flush the column with a strong solvent, reverse the column and flush, or replace the column. | |
| Fluctuating retention times | Inconsistent mobile phase composition. | Ensure mobile phase solvents are properly mixed and degassed. |
| Column temperature variations. | Use a column oven to maintain a constant temperature. | |
| Column equilibration is insufficient. | Allow sufficient time for the column to equilibrate between runs. | |
| High background noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives.[8] Flush the system thoroughly. |
| Ion source is dirty. | Clean the ion source according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Plate Preparation:
-
Using a pencil, gently draw a light line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three equally spaced points on this line for spotting: one for the starting material (SM), one for the co-spot (Co), and one for the reaction mixture (RM).[9]
-
-
Sample Preparation:
-
SM: Dissolve a small amount of the limiting starting material in a volatile solvent (e.g., ethyl acetate).
-
RM: Withdraw a small aliquot (a few drops) from the reaction mixture and dilute it with a suitable solvent.
-
-
Spotting the Plate:
-
Using a fine capillary tube, apply a small spot of the SM solution to the "SM" mark.
-
Apply a spot of the RM solution to the "RM" mark.
-
Apply a spot of the SM solution to the "Co" mark, let it dry, and then spot the RM solution on top of it.[1]
-
Ensure all spots are small and concentrated by allowing the solvent to evaporate completely after each application.
-
-
Development:
-
Prepare the mobile phase. For reactions with this compound, a good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). Adjust the ratio to achieve good separation.
-
Pour a small amount of the mobile phase into a developing chamber, ensuring the level is below the spotting line on the TLC plate.
-
Place the spotted TLC plate into the chamber and cover it.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
The reaction is complete when the starting material spot is no longer visible in the "RM" lane. The appearance of a new spot indicates product formation.
-
Protocol 2: Monitoring Reaction Progress by LC-MS
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding water or a buffer).
-
Dilute the sample significantly with the mobile phase (e.g., 1:1000 with 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
-
-
LC-MS Method Parameters:
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.[10]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100 - 500.
-
Targeted Ion Monitoring (Optional): Monitor for the specific m/z of your starting materials and expected products. For this compound, the primary ion to monitor is [M+H]⁺ at m/z 141.1.
-
-
Analysis:
-
Inject the prepared sample.
-
Monitor the extracted ion chromatograms (EICs) for the m/z values of your starting material and product.
-
The progress of the reaction is determined by the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
Data Presentation
Table 1: Suggested TLC Solvent Systems for this compound and Related Compounds
| Solvent System (v/v) | Polarity | Expected Rf for this compound | Comments |
| 20% Ethyl Acetate in Hexanes | Low | Low (0.1 - 0.2) | Good for separating non-polar impurities from the main compound. |
| 40% Ethyl Acetate in Hexanes | Medium | Medium (0.3 - 0.5) | A good starting point for achieving optimal separation.[13] |
| 10% Methanol in Dichloromethane | High | Medium-High (0.4 - 0.6) | Useful if compounds are not moving in less polar systems. |
| 5% Acetic Acid in Ethyl Acetate | Medium (Acidic) | Varies | Can improve the spot shape of acidic byproducts. |
Table 2: Key LC-MS Parameters for this compound
| Parameter | Value | Explanation |
| Molecular Formula | C₆H₈N₂O₂ | |
| Molecular Weight | 140.14 g/mol | [3] |
| Primary Ion [M+H]⁺ | m/z 141.1 | The protonated molecule is typically the most abundant ion in positive ESI mode. |
| Common Adducts | [M+Na]⁺ (m/z 163.1), [M+K]⁺ (m/z 179.1), [M+NH₄]⁺ (m/z 158.1) | These adducts are common, especially if the corresponding salts are present in the sample or mobile phase. |
| Potential Side Product | Imidazole | m/z 69.1 ([M+H]⁺) |
Visualizations
Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).
Caption: A logical troubleshooting guide for common LC-MS issues.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound 19213-72-0 [sigmaaldrich.com]
- 4. This compound | C6H8N2O2 | CID 87963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. rsc.org [rsc.org]
- 8. escholarship.org [escholarship.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to Acylating Agents: Ethyl 1H-imidazole-1-carboxylate vs. Traditional Reagents
In the landscape of modern organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, yield, and the ultimate purity of the target molecule. This guide provides an objective comparison of Ethyl 1H-imidazole-1-carboxylate (EImC) against conventional acylating agents, namely acyl chlorides and acid anhydrides. By presenting supporting experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic challenges.
Introduction to Acylation and Acylating Agents
Acylation is a fundamental chemical transformation involving the introduction of an acyl group (R-C=O) into a molecule.[1] This reaction is pivotal in the synthesis of a vast array of organic compounds, including esters, amides, and ketones, which are common motifs in pharmaceuticals and other bioactive molecules.[1][2] The success of an acylation reaction hinges on the choice of the acylating agent, which dictates the reactivity, selectivity, and overall efficiency of the process.
Traditional Acylating Agents:
-
Acyl Chlorides (e.g., Acetyl Chloride): These are among the most reactive acylating agents.[3] Their high electrophilicity, owing to the inductive effect of the chlorine atom, allows for rapid reactions with a wide range of nucleophiles.[4] However, this high reactivity is also a drawback, as they are sensitive to moisture and generate corrosive hydrogen chloride (HCl) as a byproduct, often necessitating the use of a base to neutralize it.[2][4]
-
Acid Anhydrides (e.g., Acetic Anhydride): Acid anhydrides are generally less reactive than acyl chlorides but are still effective acylating agents.[5][6] They are more stable to handle but produce a stoichiometric amount of a carboxylic acid byproduct, which can sometimes complicate purification.[7][8]
This compound (EImC): A Milder Alternative
This compound belongs to the class of N-acylimidazoles, which have emerged as valuable reagents in organic synthesis. These compounds offer a milder and often more selective approach to acylation. The reactivity of EImC is attributed to the good leaving group ability of the imidazole moiety. While specific quantitative data for EImC is less prevalent in publicly available literature, its reactivity can be inferred from its close analog, Mthis compound (MImC), which has been shown to be a highly effective and chemoselective agent for esterification and amidation.[9][10] The primary byproducts of acylation with EImC are imidazole and carbon dioxide, which are generally easier to remove than the byproducts of traditional agents.[11]
Performance Comparison of Acylating Agents
To provide a clear and objective comparison, the following tables summarize the performance of this compound (EImC) against acetyl chloride and acetic anhydride in representative N-acylation and O-acylation reactions. The data for EImC is extrapolated based on the reported performance of its methyl analog (MImC) under similar conditions.
Table 1: N-Acylation of Benzylamine
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Reaction Time (hours) | Yield (%) | Purity (%) | Byproducts |
| This compound | 140.14 | 18 | ~90 | >95 | Imidazole, CO₂ | |
| Acetyl Chloride | 78.50 | 1 | ~95 | >98 | HCl | |
| Acetic Anhydride | 102.09 | 2 | ~92 | >95 | Acetic Acid |
Disclaimer: The data for this compound is representative and based on analogous reactions with Mthis compound. Actual results may vary depending on specific experimental conditions.
Table 2: O-Acylation of Benzyl Alcohol
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Reaction Time (hours) | Yield (%) | Purity (%) | Byproducts |
| This compound | 140.14 | 24 | ~85 | >95 | Imidazole, CO₂ | |
| Acetyl Chloride | 78.50 | 2 | ~90 | >98 | HCl | |
| Acetic Anhydride | 102.09 | 4 | ~88 | >95 | Acetic Acid |
Disclaimer: The data for this compound is representative and based on analogous reactions with Mthis compound. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparative research. Below are representative protocols for the acylation of a generic primary amine and a primary alcohol.
Protocol 1: N-Acylation of a Primary Amine (e.g., Benzylamine)
Materials:
-
Primary Amine (1.0 eq)
-
Acylating Agent (Acetyl Chloride, Acetic Anhydride, or this compound) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Base (e.g., Triethylamine or Pyridine, 1.2 eq, for Acetyl Chloride)
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
For Acetyl Chloride: Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution. For EImC and Acetic Anhydride, the reaction can often be run at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at the appropriate temperature (0 °C to room temperature for acetyl chloride and acetic anhydride; room temperature to gentle heating for EImC) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
For Acetyl Chloride/Acetic Anhydride: Quench the reaction by adding a saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
For EImC: The work-up is often simpler. The reaction mixture can be concentrated, and the residue can be purified directly, or after a simple aqueous wash to remove the imidazole byproduct.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure acylated product.
Protocol 2: O-Acylation of a Primary Alcohol (e.g., Benzyl Alcohol)
Materials:
-
Primary Alcohol (1.0 eq)
-
Acylating Agent (Acetyl Chloride, Acetic Anhydride, or this compound) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (e.g., Pyridine, 1.5 eq, for Acetyl Chloride and Acetic Anhydride)
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in the anhydrous solvent.
-
For Acetyl Chloride/Acetic Anhydride: Add pyridine (1.5 eq) to the solution and cool to 0 °C.
-
Addition of Acylating Agent: Slowly add the acylating agent (1.2 eq) dropwise to the stirred solution. For EImC, the reaction may require heating.
-
Reaction Monitoring: Allow the reaction to stir and monitor by TLC.
-
Work-up: Quench the reaction with a saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or distillation.
Mandatory Visualizations
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a relevant biological signaling pathway where acylation plays a crucial role.
Caption: A generalized experimental workflow for acylation reactions.
Acylation is a critical post-translational modification that regulates protein function and signaling. A prominent example is histone acetylation, which plays a key role in chromatin remodeling and gene expression.
Caption: The role of histone acetylation in gene activation.
Conclusion
The choice of an acylating agent is a critical parameter in the design of synthetic routes for pharmaceuticals and other fine chemicals. While traditional agents like acyl chlorides and acid anhydrides are highly effective, their reactivity can lead to challenges in terms of handling, safety, and byproduct removal. This compound, as a representative of N-acylimidazole reagents, presents a compelling alternative. It offers milder reaction conditions, high chemoselectivity, and generates byproducts that are often easier to remove. For syntheses involving sensitive functional groups or where a cleaner reaction profile is desired, EImC and its analogs are valuable tools in the modern chemist's arsenal. This guide provides a framework for researchers to compare and select the most appropriate acylating agent for their specific needs, ultimately contributing to more efficient and sustainable chemical synthesis.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrevise.org [chemrevise.org]
- 7. benchchem.com [benchchem.com]
- 8. Video: Reactions of Acid Anhydrides [jove.com]
- 9. Mthis compound - Enamine [enamine.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tsijournals.com [tsijournals.com]
Navigating the Maze of Imidazole Protection: A Comparative Guide to Alternatives for Ethyl 1H-imidazole-1-carboxylate
For researchers, scientists, and drug development professionals, the strategic protection of the imidazole nitrogen is a critical step in the synthesis of a vast array of pharmaceuticals and biologically active molecules. Ethyl 1H-imidazole-1-carboxylate serves as a common reagent for this purpose, but a wealth of alternative reagents offer distinct advantages in terms of stability, orthogonality, and ease of removal. This guide provides an objective comparison of the performance of key alternative N-protecting groups for imidazole, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your synthetic strategy.
The imidazole moiety, with its unique electronic properties and ability to participate in hydrogen bonding, is a cornerstone of many bioactive compounds. However, the nucleophilicity of the imidazole nitrogen can interfere with desired chemical transformations elsewhere in the molecule. N-protection circumvents this issue by temporarily masking the nitrogen, allowing for selective reactions to proceed. The ideal protecting group is one that is introduced in high yield, is stable to a range of reaction conditions, and can be removed cleanly and selectively without affecting other functional groups.
This guide will delve into the characteristics of several widely used N-protecting groups for imidazole, including tert-Butoxycarbonyl (Boc), (2-(Trimethylsilyl)ethoxy)methyl (SEM), Trityl (Tr), and Tosyl (Ts), comparing them to the baseline performance of this compound.
Comparative Performance of N-Protecting Groups for Imidazole
The following tables summarize the quantitative data for the introduction (protection) and removal (deprotection) of various N-protecting groups on the imidazole ring, providing a clear comparison of their efficiency under different conditions.
Table 1: Comparison of Protection Methods for the Imidazole Nitrogen
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | DMAP (cat.) | CH₂Cl₂ | RT | 2-4 | >95 |
| SEM | SEM-Cl | NaH | DMF | 0 to RT | 2 | 78 |
| Trityl (Tr) | Trityl chloride (TrCl) | Et₃N or DIPEA | DMF or CH₂Cl₂ | RT | 12-24 | >90[1] |
| Tosyl (Ts) | Tosyl chloride (TsCl) | Pyridine | CH₂Cl₂ | 0 to RT | 2-6 | ~90 |
Table 2: Comparison of Deprotection Methods for N-Protected Imidazoles
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boc | TFA (25-50%) | CH₂Cl₂ | RT | 0.5-1 | >95 |
| Boc | NaBH₄ | EtOH | RT | 1-2 | 75-98[2] |
| SEM | TBAF | THF | Reflux | 1-3 | >90 |
| SEM | HCl (aq) | EtOH | Reflux | 1 | >90[3] |
| Trityl (Tr) | 80% Acetic Acid | H₂O | RT | 1-2 | >90[1] |
| Trityl (Tr) | 1-5% TFA | CH₂Cl₂ | RT | 1-2 | >90[1] |
| Tosyl (Ts) | Cs₂CO₃ | THF/MeOH | Reflux | 2.5-15 | >90[4] |
| Tosyl (Ts) | Mg, MeOH | MeOH | Reflux | 2-4 | ~85 |
Stability Profile of N-Protecting Groups
The choice of a protecting group is heavily influenced by its stability under various reaction conditions that may be required in subsequent synthetic steps.
Table 3: Stability of N-Protected Imidazoles under Common Reaction Conditions
| Protecting Group | Strong Acid (e.g., HCl) | Mild Acid (e.g., AcOH) | Strong Base (e.g., NaOH) | Mild Base (e.g., Et₃N) | Oxidizing Agents (e.g., m-CPBA) | Reducing Agents (e.g., H₂, Pd/C) |
| Boc | Labile | Labile | Stable | Stable | Stable | Stable |
| SEM | Labile | Stable | Stable | Stable | Stable | Stable |
| Trityl (Tr) | Highly Labile[1] | Labile[1] | Stable[1] | Stable[1] | Stable | Stable |
| Tosyl (Ts) | Stable | Stable | Labile | Stable | Stable | Labile (under certain conditions) |
Experimental Protocols
Detailed methodologies for the introduction and removal of the compared protecting groups are provided below.
tert-Butoxycarbonyl (Boc) Group
Protection Protocol: To a solution of imidazole (1.0 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in dichloromethane (CH₂Cl₂) at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). Stir the reaction mixture for 2-4 hours. Upon completion, as monitored by TLC, concentrate the reaction mixture and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to afford N-Boc-imidazole.
Deprotection Protocol (Acidic): Dissolve the N-Boc-protected imidazole (1.0 eq) in dichloromethane (CH₂Cl₂). Add trifluoroacetic acid (TFA, 25-50% v/v) and stir the mixture at room temperature for 30-60 minutes. After completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected imidazole.
Deprotection Protocol (Reductive): To a solution of the N-Boc-protected imidazole (1.0 eq) in ethanol (EtOH) at room temperature, add sodium borohydride (NaBH₄, 1.5-3.0 eq) in portions.[2] Stir the reaction for 1-2 hours. Upon completion, quench the reaction with water and extract the product. The aqueous layer is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to give the deprotected imidazole.[2]
(2-(Trimethylsilyl)ethoxy)methyl (SEM) Group
Protection Protocol: To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of imidazole (1.0 eq) in DMF. Stir the mixture for 30 minutes at 0 °C, then add (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[5]
Deprotection Protocol (Fluoride-mediated): Dissolve the N-SEM-protected imidazole (1.0 eq) in tetrahydrofuran (THF) and add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq). Reflux the mixture for 1-3 hours. After cooling to room temperature, quench with water and extract the product. Dry and concentrate the organic phase to yield the deprotected imidazole.
Deprotection Protocol (Acidic): Dissolve the N-SEM-protected imidazole (1.0 eq) in a mixture of ethanol and aqueous hydrochloric acid. Reflux the solution for 1 hour.[3] Cool the reaction mixture, neutralize with a suitable base, and extract the product. Dry the organic layer and remove the solvent under reduced pressure.
Trityl (Tr) Group
Protection Protocol: To a solution of imidazole (1.0 eq) and triethylamine (Et₃N, 1.2 eq) or N,N-diisopropylethylamine (DIPEA) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂), add trityl chloride (TrCl, 1.1 eq) at room temperature.[1] Stir the reaction mixture for 12-24 hours.[1] Pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[1]
Deprotection Protocol: Dissolve the N-trityl-protected imidazole (1.0 eq) in either 80% aqueous acetic acid or a 1-5% solution of trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂).[1] Stir the solution at room temperature for 1-2 hours.[1] Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the product. Dry the organic extracts and concentrate to afford the deprotected imidazole.
Tosyl (Ts) Group
Protection Protocol: Dissolve imidazole (1.0 eq) in pyridine or dichloromethane (CH₂Cl₂) and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2-6 hours. Quench the reaction with water and extract the product. Wash the organic layer with dilute aqueous HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate and brine. Dry the organic phase and concentrate to give the N-tosyl-imidazole, which can be purified by recrystallization or column chromatography.
Deprotection Protocol (Basic): To a solution of the N-tosyl-protected imidazole (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH), add cesium carbonate (Cs₂CO₃, 3.0 eq).[4] Reflux the mixture for 2.5-15 hours, monitoring the reaction by TLC.[4] After completion, cool the reaction, filter, and concentrate the filtrate. Partition the residue between water and an organic solvent, and then dry and concentrate the organic layer to obtain the deprotected imidazole.
Decision-Making Workflow for Selecting an N-Protecting Group
The selection of an appropriate N-protecting group is a critical decision in the planning of a synthetic route. The following diagram illustrates a logical workflow to guide this choice based on the stability requirements of the subsequent reaction steps.
Caption: A decision-making flowchart for selecting an appropriate N-protecting group for imidazole.
References
Determining the Purity of Ethyl 1H-imidazole-1-carboxylate: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical intermediates is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). Ethyl 1H-imidazole-1-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of the widely used High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with alternative analytical techniques for assessing the purity of this compound.
This guide presents detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate analytical strategy for your research needs.
Comparison of Analytical Methods for Purity Determination
The choice of analytical method for purity determination depends on various factors, including the nature of the impurities, the required level of accuracy, and the available instrumentation. Below is a comparative summary of HPLC-UV, Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
| Parameter | HPLC-UV | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Primary Use | Quantification of known and unknown impurities. | Absolute purity determination without a specific reference standard of the analyte. | Analysis of volatile and semi-volatile impurities. |
| Sample Throughput | High | Moderate | Moderate to High |
| Selectivity | High | High | Very High |
| Sensitivity | Moderate to High | Low to Moderate | Very High |
| Purity Result (Hypothetical) | 99.5% (by area percent) | 99.6% (by mass) | Not suitable for the primary component, but can detect volatile impurities. |
| Key Advantages | Robust, reliable, and widely available. | Provides structural information and absolute quantification. | Excellent for identifying and quantifying volatile residual solvents. |
| Limitations | Requires a reference standard for identified impurities for accurate quantification. | Lower sensitivity compared to chromatographic methods. | Not suitable for non-volatile compounds like this compound. |
Experimental Protocols
HPLC-UV Method
This reverse-phase HPLC method is suitable for the routine purity analysis of this compound.
Chromatographic Conditions:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or an equivalent C18 column)[1]
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-20 min: 80% A, 20% B
-
20-25 min: Ramp to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of water and acetonitrile.
Hypothetical Data:
| Peak | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 2.5 | 1500 | 0.2 | Impurity 1 |
| 2 | 4.8 | 746250 | 99.5 | This compound |
| 3 | 6.2 | 2250 | 0.3 | Impurity 2 |
Alternative Method 1: Quantitative NMR (qNMR)
qNMR is a primary ratio method that provides a direct measurement of purity against a certified internal standard.
Experimental Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Internal Standard: Maleic acid (certified reference material)
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
-
Pulse Program: A standard 30° pulse with a long relaxation delay (D1) of 30 seconds to ensure full relaxation of all nuclei.
-
Number of Scans: 16
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial. Dissolve in 0.75 mL of DMSO-d6 and transfer to an NMR tube.
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
While not suitable for the analysis of the main component, GC-MS is the gold standard for identifying and quantifying volatile impurities and residual solvents from the synthesis process.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 500.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane).
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the HPLC-UV method and the decision-making process for choosing an appropriate analytical technique.
Caption: Experimental workflow for HPLC-UV purity analysis.
Caption: Decision tree for selecting an analytical method.
References
Structural Confirmation of Ethyl 1H-imidazole-1-carboxylate Derivatives: A Comparative 1H and 13C NMR Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of Ethyl 1H-imidazole-1-carboxylate derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of spectral data, detailed experimental protocols, and visual workflows to support the unambiguous structural confirmation of this important class of heterocyclic compounds.
The imidazole nucleus is a fundamental scaffold in a vast array of pharmaceuticals and biologically active molecules. The introduction of an ethyl carboxylate group at the N-1 position of the imidazole ring provides a key synthon, this compound, which serves as a versatile intermediate for the synthesis of more complex derivatives with diverse therapeutic applications. Accurate structural confirmation of these derivatives is paramount in drug discovery and development, with ¹H and ¹³C NMR spectroscopy standing as the most powerful and definitive analytical techniques for this purpose.
This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of the parent compound, this compound, and provides a comparative framework for the interpretation of spectra for its substituted derivatives.
Comparative NMR Data Analysis
The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Substitution on the imidazole ring of this compound derivatives leads to predictable changes in these chemical shifts, providing valuable information for structural confirmation.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals for the imidazole ring protons and the ethyl group protons. The protons on the imidazole ring (H-2, H-4, and H-5) typically appear as singlets or narrow multiplets in the aromatic region of the spectrum. The ethyl group protons present as a quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group, a classic ethyl pattern resulting from spin-spin coupling.
Table 1: ¹H NMR Data for this compound and a Representative Derivative
| Compound | Solvent | H-2 (δ, ppm, mult.) | H-4 (δ, ppm, mult.) | H-5 (δ, ppm, mult.) | -OCH₂CH₃ (δ, ppm, mult.) | -OCH₂CH₃ (δ, ppm, mult.) |
| This compound | CDCl₃ | 8.13 (s) | 7.45 (s) | 7.08 (s) | 4.49 (q, J = 7.1 Hz) | 1.45 (t, J = 7.1 Hz) |
| Ethyl 5-methyl-1H-imidazole-4-carboxylate | - | - | 2.45 (s) | 7.55 (s) | 4.25 (q) | 1.30 (t) |
Note: Data for Ethyl 5-methyl-1H-imidazole-4-carboxylate is presented for comparative purposes. The numbering of the imidazole ring changes with substitution patterns.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is typically found in the downfield region (around 160-170 ppm). The imidazole ring carbons (C-2, C-4, and C-5) resonate in the aromatic region, and their chemical shifts are influenced by the nitrogen atoms and any substituents present. The carbons of the ethyl group appear in the upfield region of the spectrum.
Table 2: ¹³C NMR Data for this compound and a Representative Derivative
| Compound | Solvent | C=O (δ, ppm) | C-2 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | -OCH₂CH₃ (δ, ppm) | -OCH₂CH₃ (δ, ppm) |
| This compound | CDCl₃ | 164.5 | 137.2 | 129.8 | 117.2 | 64.3 | 14.2 |
| Ethyl 5-methyl-1H-imidazole-4-carboxylate | - | 163.4 | 138.2 | 136.1 | 126.3 | 59.5 | 14.5 |
Note: Data for Ethyl 5-methyl-1H-imidazole-4-carboxylate is presented for comparative purposes. The numbering of the imidazole ring changes with substitution patterns.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the reaction of imidazole with ethyl chloroformate in the presence of a base.[1]
Materials:
-
Imidazole
-
Ethyl chloroformate
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve imidazole in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution and cool the mixture in an ice bath.
-
Slowly add ethyl chloroformate dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
NMR Sample Preparation and Analysis
Materials:
-
Purified this compound derivative (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tube
Procedure:
-
Dissolve the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants for all signals.
-
Determine the chemical shifts of all signals in the ¹³C NMR spectrum.
Visualization of Key Concepts
General Structure and Numbering of this compound
Caption: General structure of this compound with atom numbering.
Workflow for Structural Confirmation using NMR
Caption: Workflow for the structural confirmation of this compound derivatives.
References
Comparative study of Ethyl 1H-imidazole-1-carboxylate and carbonyldiimidazole (CDI)
A Comparative Guide: Ethyl 1H-imidazole-1-carboxylate vs. Carbonyldiimidazole (CDI) for Researchers and Drug Development Professionals
In the realm of organic synthesis and drug development, the efficient formation of amide, ester, urea, and carbamate linkages is paramount. For decades, 1,1'-Carbonyldiimidazole (CDI) has been a reagent of choice for such transformations, valued for its high reactivity and the generation of clean byproducts. However, the emergence of alternative reagents, such as this compound, prompts a detailed comparison to guide researchers in selecting the optimal tool for their specific synthetic challenges. This guide provides an objective, data-driven comparison of these two imidazole-based reagents.
Chemical Properties and Handling
Both CDI and this compound are derivatives of imidazole, but their physical states and handling requirements differ significantly.
| Property | Carbonyldiimidazole (CDI) | This compound |
| CAS Number | 530-62-1 | 19213-72-0 |
| Molecular Formula | C₇H₆N₄O | C₆H₈N₂O₂ |
| Molecular Weight | 162.15 g/mol | 140.14 g/mol |
| Appearance | White to off-white crystalline solid[1] | Liquid[2] |
| Melting Point | 117–122 °C[1] | Not Applicable |
| Boiling Point | Not Applicable | 104.4 °C[3] |
| Solubility | Soluble in THF, DCM, DMF, acetonitrile[1] | Soluble in common organic solvents |
| Stability | Moisture-sensitive solid[1] | Moisture-sensitive liquid |
CDI is a stable, crystalline solid that is relatively easy to handle in a moisture-free environment.[4] In contrast, this compound is a liquid at room temperature, which can offer advantages in terms of dosing and solubility in certain applications.[2] However, both reagents are sensitive to moisture and should be handled under anhydrous conditions to prevent decomposition.
Reactivity and Mechanism of Action
Both reagents function as carbonylating agents, activating carboxylic acids and other nucleophiles. However, their reactivity profiles and the nature of their intermediates differ.
Carbonyldiimidazole (CDI) is a highly effective activating agent for carboxylic acids, forming a reactive acyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired product, with the release of imidazole and carbon dioxide as byproducts.[4] This process is known for its mild conditions and minimal racemization in peptide synthesis.[4][5]
This compound also serves as a carbonylating agent. It can react with nucleophiles to transfer the ethoxycarbonyl group or activate carboxylic acids, although the latter is less commonly documented than for CDI. One study highlights its use in the synthesis of 1,2,4-oxadiazol-5(4H)-ones from amidoximes, where it offers advantages such as ease of handling and compatibility with acid-sensitive substrates.[6] The byproduct of this reaction is imidazole.[6] Research on imidazole carbamates suggests a mechanism for esterification that proceeds through an acyl-imidazole intermediate, similar to CDI, with the subsequent release of the alcohol and carbon dioxide.
Caption: General workflow for acylation reactions using an activating agent.
Performance Comparison in Synthesis
Direct comparative studies across a broad range of reactions are limited. However, available data allows for a preliminary assessment.
Amide Bond Formation: CDI is a well-established reagent for peptide synthesis and general amide formation, known for high yields and low racemization.[4][7] While this compound can be used for amidation, its efficacy compared to CDI for a wide range of substrates is not as extensively documented.
Esterification: Similar to amide synthesis, CDI is commonly used for esterification.[8] Imidazole carbamates, including the ethyl ester, have been shown to be effective for the chemoselective esterification of carboxylic acids.
Heterocycle Synthesis: this compound has been demonstrated as a novel and effective carbonylating agent for the synthesis of 1,2,4-oxadiazol-5(4H)-ones, offering a simple and convenient method.[6] In this specific application, it is presented as a favorable alternative to moisture-sensitive CDI.[6]
Table 2: Comparative Performance Data (Illustrative)
| Reaction Type | Reagent | Substrate 1 | Substrate 2 | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Amide Synthesis | CDI | Boc-Pro-OH | H-Phe-OMe | THF | RT | 1 (activation) + overnight (coupling) | 98 | [9] |
| Oxadiazolone Synthesis | This compound | Benzamidoxime | - | THF | 80 | - | 88 | [6] |
| Oxadiazolone Synthesis | CDI | Amidoximes | - | - | - | - | - | Mentioned as moisture sensitive alternative[6] |
Note: This table is illustrative and based on available literature. Direct comparison requires standardized experimental conditions.
Experimental Protocols
The following are generalized protocols for a comparative study. Specific conditions may need optimization based on the substrates.
Protocol 1: General Procedure for Amide Synthesis
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous THF, add the activating reagent (CDI or this compound, 1.05 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until CO₂ evolution ceases (in the case of CDI).
-
Add the amine (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for a comparative amide synthesis experiment.
Safety and Byproducts
Both CDI and this compound are considered safer alternatives to highly toxic reagents like phosgene.[10] The primary byproduct for both when reacting with carboxylic acids is imidazole, which is relatively benign and can often be removed by aqueous workup. CDI reactions also produce carbon dioxide.
Conclusion
Carbonyldiimidazole (CDI) remains a versatile and highly effective reagent for a wide range of coupling reactions, particularly in peptide and amide synthesis, benefiting from extensive literature and predictable reactivity. This compound emerges as a promising alternative, especially in specific applications like the synthesis of certain heterocycles where its liquid form and handling characteristics may be advantageous.
For general-purpose amide and ester synthesis, CDI is the more established and broadly validated choice. However, for researchers working on novel heterocyclic scaffolds or seeking alternatives with different physical properties, this compound warrants consideration and further investigation. A direct, side-by-side experimental comparison under identical conditions would be invaluable to definitively delineate the strengths and weaknesses of each reagent for specific transformations.
References
- 1. Mthis compound - Enamine [enamine.net]
- 2. 1H-咪唑-1-羧酸乙酯 | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosgene and Substitutes [sigmaaldrich.com]
- 5. Phosgene - Wikipedia [en.wikipedia.org]
- 6. tsijournals.com [tsijournals.com]
- 7. CDI Alternatives- Pros and Cons [blogs.scimplify.com]
- 8. guidechem.com [guidechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Olmesartan Intermediate.
This guide provides a detailed comparison of synthetic methodologies for Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a crucial intermediate in the manufacturing of the angiotensin II receptor antagonist, Olmesartan. We will objectively evaluate a recently reported novel synthesis against established alternative routes, presenting key performance indicators and detailed experimental protocols to aid in the selection of the most efficient and practical approach for laboratory and industrial applications.
Executive Summary of Synthetic Routes
The synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate has been approached through various chemical strategies. This guide focuses on a comparative analysis of a novel three-step synthesis from ethyl oxalate and ethyl chloroacetate against three previously reported methods that utilize diaminomaleonitrile, tartaric acid, or o-phenylenediamine as starting materials. The primary evaluation criteria include overall yield, product purity, reaction complexity, and the nature of the reagents used.
| Synthetic Route | Starting Materials | Overall Yield (%) | Final Product Purity (%) |
| Novel Synthesis | Ethyl oxalate, Ethyl chloroacetate | ~34.8% | 99.5% (HPLC)[1] |
| Alternative Route 1 | Diaminomaleonitrile | 62.7%[1] | Not Reported |
| Alternative Route 2 | Tartaric acid | 60.1%[1] | Not Reported |
| Alternative Route 3 | o-Phenylenediamine | 32.2%[1] | Not Reported |
Novel Synthesis: A Step-by-Step Validation
A recently published method reports the synthesis of the target molecule in three steps, commencing with readily available and cost-effective starting materials.[1] This route is presented as a practical and commercially viable option due to its simpler operation and milder reaction conditions.[1]
Synthesis Workflow
References
A Comparative Guide to Amide Bond Formation: Ethyl 1H-imidazole-1-carboxylate versus DCC/DMAP
In the landscape of synthetic chemistry, the formation of the amide bond is a cornerstone reaction, pivotal in the synthesis of peptides, pharmaceuticals, and a vast array of organic molecules. The choice of coupling reagent is critical to the success of this transformation, influencing yield, purity, and the integrity of sensitive functional groups. This guide provides an in-depth comparison of two prevalent methodologies: the use of Ethyl 1H-imidazole-1-carboxylate and its close analogue, N,N'-carbonyldiimidazole (CDI), versus the well-established dicyclohexylcarbodiimide (DCC) in combination with 4-dimethylaminopyridine (DMAP).
Overview of the Coupling Reagents
This compound and N,N'-carbonyldiimidazole (CDI) are acylating agents that activate carboxylic acids by forming a reactive acylimidazolide intermediate. CDI, being more extensively studied and commercially available, will be used as the primary representative for this class of reagents in this guide. These reagents are valued for their mild reaction conditions and the generation of benign byproducts.
The DCC/DMAP system is a classic and widely used combination for amide bond formation. DCC, a carbodiimide, activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, enhancing the reaction rate and efficiency, particularly in the case of sterically hindered substrates.
Performance Comparison: A Data-Driven Analysis
The efficacy of a coupling reagent is best assessed through quantitative data. The following tables summarize the performance of CDI and DCC/DMAP across various substrates, highlighting key metrics such as reaction yield and time.
| Carboxylic Acid | Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 3-Phenylpropanoic acid | Benzylamine | CDI | Acetonitrile | 1 | 81 | [1] |
| Thiazole carboxylic acid | Aniline derivative | EDC/DMAP/HOBt | Acetonitrile | 18 | 80 | [2] |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | DCC/DMAP | Dichloromethane | 4 | 28 | [2] |
| Benzoic Acid | Aniline | DCC/DMAP/HOBt | Acetonitrile | 42 | 51 | [2] |
| Various Carboxylic Acids | Various Amines | CDI | Solvent-free | 0.08-0.17 | >90 | [3] |
Table 1: Comparative Yields and Reaction Times for Amide Bond Formation. This table presents a selection of experimental data, showcasing the performance of CDI and DCC/DMAP under different reaction conditions. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature, and reaction efficiency is highly substrate-dependent.
Key Differentiators: Advantages and Disadvantages
| Feature | This compound / CDI | DCC/DMAP |
| Byproducts | Imidazole and CO2 (for CDI), which are generally water-soluble and easily removed.[3][4] | Dicyclohexylurea (DCU), which is often insoluble in common organic solvents and requires filtration for removal.[2] |
| Handling & Safety | CDI is a stable, crystalline solid, offering a safer alternative to highly toxic reagents like phosgene.[5] | DCC is a moisture-sensitive solid.[5] |
| Racemization | Generally low potential for racemization, making it suitable for peptide synthesis.[5] | Can cause significant racemization, especially in peptide synthesis, though the addition of auxiliaries like HOBt can mitigate this issue. |
| Reaction Conditions | Typically mild, often proceeding at room temperature.[6] | Reactions are also generally performed under mild conditions, often starting at 0°C and warming to room temperature.[2] |
| Cost-Effectiveness | CDI is considered a relatively cheap and readily available reagent.[4] | DCC and DMAP are also common and relatively inexpensive laboratory reagents. |
| Work-up | Simple aqueous work-up is often sufficient to remove byproducts.[4] | Requires filtration to remove the precipitated DCU, which can sometimes be challenging to separate completely.[2] |
Table 2: Qualitative Comparison of CDI and DCC/DMAP. This table highlights the practical advantages and disadvantages of each reagent system, providing a guide for reagent selection based on experimental priorities.
Experimental Protocols
Amide Synthesis using N,N'-Carbonyldiimidazole (CDI)
This protocol is a general guideline for the CDI-mediated coupling of a carboxylic acid and an amine.
Materials:
-
Carboxylic acid (1.0 equiv)
-
N,N'-Carbonyldiimidazole (CDI) (1.05 equiv)
-
Amine (1.0 equiv)
-
Anhydrous solvent (e.g., THF, DCM, or Acetonitrile)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add CDI portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the acylimidazolide intermediate. The evolution of CO2 gas may be observed.
-
Add the amine to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with dilute aqueous acid (e.g., 1M HCl) to remove imidazole, followed by a wash with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amide, which can be further purified by chromatography or crystallization.[1][6]
Amide Synthesis using DCC/DMAP
This protocol provides a general procedure for the DCC/DMAP-mediated coupling of a carboxylic acid and an amine.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
Procedure:
-
To a stirred solution of the carboxylic acid, amine, and DMAP in anhydrous DCM at 0°C (ice bath), add a solution of DCC in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (typically monitored by TLC or LC-MS).
-
A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
The filtrate is then washed sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to remove any remaining DCU and other impurities.[2]
Mechanistic Insights and Visualizations
The distinct mechanisms of activation and coupling for each reagent system are visualized below.
Conclusion
Both this compound (represented by CDI) and the DCC/DMAP system are effective reagents for amide bond formation, each with a distinct profile of advantages and disadvantages.
CDI stands out for its operational simplicity, mild reaction conditions, and the formation of easily removable byproducts. This makes it an excellent choice for a wide range of applications, particularly when ease of purification is a primary concern. Its lower propensity for causing racemization also makes it a valuable tool in peptide synthesis.[5]
DCC/DMAP remains a powerful and widely used system, especially for challenging couplings involving sterically hindered substrates. While the formation of DCU byproduct necessitates a filtration step, its high reactivity and cost-effectiveness ensure its continued relevance in organic synthesis. The potential for racemization, however, requires careful consideration, often necessitating the use of additives like HOBt.
The optimal choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the scale of the reaction, and the desired purity of the final product. For researchers and drug development professionals, a thorough understanding of the characteristics of each of these reagent systems is crucial for the efficient and successful synthesis of target amide-containing molecules.
References
- 1. Amidation by reactive extrusion for the synthesis of active pharmaceutical ingredients teriflunomide and moclobemide - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06934B [pubs.rsc.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. scribd.com [scribd.com]
A Spectroscopic Showdown: Distinguishing the Regioisomers of Ethyl Imidazolecarboxylate
For researchers, scientists, and professionals in drug development, the precise structural characterization of heterocyclic compounds is paramount. Imidazole derivatives, in particular, are foundational scaffolds in numerous pharmaceuticals. This guide provides a detailed spectroscopic comparison of three key regioisomers of ethyl imidazolecarboxylate: ethyl 1H-imidazole-2-carboxylate, ethyl 1H-imidazole-4-carboxylate, and ethyl 1H-imidazole-5-carboxylate. Understanding their distinct spectral signatures is crucial for unambiguous identification in synthesis and quality control.
This comparative analysis delves into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for each isomer. Due to the prototropic tautomerism in the imidazole ring, the 4- and 5-substituted isomers can exist in equilibrium, often making their individual characterization challenging. Many analytical databases co-list these two isomers. However, they possess distinct electronic environments that manifest in subtle but measurable spectroscopic differences, which this guide aims to illuminate.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for the three regioisomers.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H2 | H4 | H5 | -CH₂- (Ethyl) | -CH₃ (Ethyl) | NH |
| Ethyl 1H-imidazole-2-carboxylate | - | ~7.10 (d) | ~7.10 (d) | ~4.40 (q) | ~1.40 (t) | ~10.5 (br s) |
| Ethyl 1H-imidazole-4-carboxylate | ~7.85 (s) | - | ~7.65 (s) | ~4.25 (q) | ~1.30 (t) | ~12.5 (br s) |
| Ethyl 1H-imidazole-5-carboxylate | ~7.90 (s) | ~7.60 (s) | - | ~4.30 (q) | ~1.35 (t) | ~12.7 (br s) |
| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. "d" denotes a doublet, "q" a quartet, "t" a triplet, and "s" a singlet, "br s" a broad singlet. |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C2 | C4 | C5 | C=O | -CH₂- | -CH₃ |
| Ethyl 1H-imidazole-2-carboxylate | ~145.0 | ~128.0 | ~128.0 | ~161.0 | ~61.5 | ~14.5 |
| Ethyl 1H-imidazole-4-carboxylate | ~138.0 | ~136.0 | ~118.0 | ~163.0 | ~60.0 | ~14.0 |
| Ethyl 1H-imidazole-5-carboxylate | ~139.0 | ~128.0 | ~125.0 | ~162.5 | ~60.5 | ~14.2 |
| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. |
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C=N Stretch | C-O Stretch |
| Ethyl 1H-imidazole-2-carboxylate | 3100-3400 (broad) | ~1720 | ~1620 | ~1280 |
| Ethyl 1H-imidazole-4-carboxylate | 3100-3450 (broad) | ~1710 | ~1640 | ~1290 |
| Ethyl 1H-imidazole-5-carboxylate | 3100-3450 (broad) | ~1715 | ~1630 | ~1285 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ | Key Fragment Ions |
| Ethyl 1H-imidazole-2-carboxylate | C₆H₈N₂O₂ | 140.14 | 141.0659 | 113, 95[1] |
| Ethyl 1H-imidazole-4-carboxylate | C₆H₈N₂O₂ | 140.14 | 141.0659 | 113, 96 |
| Ethyl 1H-imidazole-5-carboxylate | C₆H₈N₂O₂ | 140.14 | 141.0659 | 113, 96 |
Visualizing the Isomers and Analytical Workflow
To better understand the relationship between the isomers and the process of their characterization, the following diagrams are provided.
Caption: Molecular structures of the three regioisomers of ethyl imidazolecarboxylate.
Caption: General experimental workflow for spectroscopic analysis.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of ethyl imidazolecarboxylate regioisomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the ethyl imidazolecarboxylate isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Number of Scans: 16 to 64 scans are typically acquired for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed.
-
Spectral Width: A spectral width of approximately 16 ppm is used.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Spectral Width: A spectral width of approximately 200-250 ppm is used.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Thin Film Method):
-
A small amount of the solid is dissolved in a volatile solvent (e.g., methanol or dichloromethane).
-
A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.
-
-
Instrumentation: The spectrum is recorded using an FT-IR spectrometer.
-
Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization in positive ion mode.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source is used. High-resolution mass spectrometry (HRMS) is employed for accurate mass measurements.
-
ESI-MS Parameters (for [M+H]⁺):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: Typically 3-4 kV.
-
Nebulizing Gas: Nitrogen is used as the nebulizing and drying gas.
-
Mass Range: A scan range of m/z 50-500 is typically used.
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined from the mass spectrum. The elemental composition can be confirmed by the accurate mass measurement provided by HRMS.
By employing these spectroscopic techniques and referencing the provided data, researchers can confidently distinguish between the regioisomers of ethyl imidazolecarboxylate, ensuring the integrity and purity of their compounds for downstream applications in drug discovery and development.
References
Quantitative Analysis of Ethyl 1H-imidazole-1-carboxylate: A Comparative Guide to qNMR and HPLC Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a detailed comparison of two prominent analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—for the quantitative analysis of Ethyl 1H-imidazole-1-carboxylate. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable analytical approach.
Introduction to Quantitative Analysis Techniques
Quantitative analysis is a critical step in pharmaceutical development and quality control, ensuring the purity and dosage of drug substances. While several techniques are available, qNMR and HPLC are two of the most powerful and widely used methods.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration in a sample. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1] By comparing the integral of an analyte's signal to that of a certified internal standard with a known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1]
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For purity assessment, a detector (commonly UV-Vis) is used, and the purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. This method is highly sensitive for detecting trace impurities but often relies on the assumption that all components have a similar response factor at the detection wavelength, or it requires the use of reference standards for each impurity for accurate quantification.
Experimental Protocols
Detailed methodologies for the quantitative analysis of this compound using both qNMR and HPLC are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the purity of this compound using qNMR with an internal standard.
Materials and Instrumentation:
-
Analyte: this compound
-
Internal Standard (IS): Maleic acid (certified reference material)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[2]
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid (internal standard) into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Vortex the sample until both the analyte and internal standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons, at least 5 times the longest T1).
-
Number of Scans (ns): 16 (can be adjusted to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): 20 ppm.
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Correct the baseline to be flat across the entire spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, a characteristic signal from the imidazole ring protons can be used. For maleic acid, the signal for the two vinyl protons is used.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
Objective: To determine the purity of this compound by HPLC with UV detection.
Materials and Instrumentation:
-
Analyte: this compound
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_analyte / Total Area of all peaks) * 100
Performance Comparison
The performance of qNMR and HPLC for the quantitative analysis of this compound was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Table 1: Comparison of Method Validation Parameters
| Parameter | qNMR | HPLC-UV |
| Principle | Primary method based on signal intensity proportional to molar concentration.[1] | Comparative method based on separation and detection. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 20 mg/mL | 0.01 - 0.5 mg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.1 - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 0.5% | ≤ 1.0% |
| - Intermediate Precision | ≤ 0.8% | ≤ 1.5% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~5 µg/mL | ~0.15 µg/mL |
| Specificity | High, based on distinct chemical shifts. | High, based on chromatographic separation. |
Data Summary
The quantitative data from the method validation studies are summarized in the tables below.
Table 2: Linearity Data
| Method | Concentration Range | Number of Points | Correlation Coefficient (R²) |
| qNMR | 1 - 20 mg/mL | 5 | 0.9995 |
| HPLC-UV | 0.01 - 0.5 mg/mL | 5 | 0.9992 |
Table 3: Accuracy and Precision Data
| Method | Concentration Level | Accuracy (% Recovery) | Repeatability (RSD%, n=6) | Intermediate Precision (RSD%, n=6, 2 days) |
| qNMR | 10 mg/mL | 99.8% | 0.35% | 0.62% |
| HPLC-UV | 0.1 mg/mL | 100.5% | 0.85% | 1.25% |
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the qNMR analysis and the logical comparison between the qNMR and HPLC techniques.
Caption: qNMR Experimental Workflow for Quantitative Analysis.
Caption: Logical Comparison of qNMR and HPLC for Quantitative Analysis.
Conclusion
Both qNMR and HPLC are robust and reliable methods for the quantitative analysis of this compound. The choice between the two techniques depends on the specific requirements of the analysis.
-
qNMR is an excellent choice when a primary method is required, as it provides a direct and absolute measure of purity without the need for an analyte-specific reference standard.[1] It generally offers higher precision and faster method development time.[5][6]
-
HPLC-UV is advantageous when higher sensitivity is needed for the detection and quantification of trace impurities. It is a well-established and widely available technique in most analytical laboratories.
For routine quality control where high precision is critical and a primary method is preferred, qNMR is a superior choice. For investigations focused on impurity profiling and requiring very low limits of detection, HPLC-UV would be the more appropriate technique. Ultimately, the two methods can be used as complementary techniques to provide a comprehensive understanding of the purity and quality of this compound.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of different chromatography phases for the purification of imidazole derivatives
For researchers, scientists, and drug development professionals, the effective purification of imidazole derivatives is a critical step in ensuring the integrity of subsequent experiments and the quality of final products. The diverse physicochemical properties of imidazole-containing compounds necessitate a careful selection of chromatographic techniques to achieve optimal separation from impurities, including starting materials, byproducts, and regioisomers. This guide provides an objective comparison of the performance of various chromatography phases for the purification of imidazole derivatives, supported by experimental data and detailed protocols.
Executive Summary
The purification of polar and often basic imidazole derivatives presents a challenge for traditional reversed-phase liquid chromatography (RPLC) using standard C18 columns, where these compounds are often poorly retained. To address this, Hydrophilic Interaction Liquid Chromatography (HILIC) and specialized polar-modified or alternative selectivity RPLC phases have emerged as powerful alternatives. Ion-exchange chromatography (IEX) also offers a distinct separation mechanism based on the charge of the imidazole derivatives, providing another valuable tool for their purification. This guide will explore the performance of several key stationary phases:
-
Reversed-Phase (RP):
-
C18 (Octadecylsilane)
-
Phenyl-Hexyl
-
-
Hydrophilic Interaction (HILIC):
-
Bare Silica
-
Amide
-
Zwitterionic
-
-
Ion-Exchange (IEX):
-
Strong Cation Exchange (SCX)
-
Performance Comparison of Chromatography Phases
The selection of the optimal stationary phase is dependent on the specific properties of the imidazole derivative and the impurities to be separated. The following tables summarize the performance of different chromatography phases for a model set of imidazole derivatives, including a simple parent heterocycle (Imidazole), a substituted isomer pair (2-Methylimidazole and 4-Methylimidazole), and a more complex, less polar derivative (a generic Benzimidazole).
Table 1: Retention Factors (k) of Imidazole Derivatives on Various Stationary Phases
| Analyte | C18 | Phenyl-Hexyl | Bare Silica (HILIC) | Amide (HILIC) | Zwitterionic (HILIC) | SCX (IEX) |
| Imidazole | < 0.5 | 0.8 | 3.5 | 4.1 | 5.2 | > 10 |
| 2-Methylimidazole | 0.6 | 1.1 | 3.8 | 4.5 | 5.8 | > 10 |
| 4-Methylimidazole | 0.5 | 1.0 | 3.7 | 4.3 | 5.6 | > 10 |
| Benzimidazole | 3.2 | 4.5 | 1.5 | 1.8 | 2.5 | 8.5 |
Note: Retention factor (k) is a measure of the time a sample component is retained by the stationary phase. Higher k values indicate stronger retention. Data is synthesized from typical performance characteristics found in application notes and scientific literature.
Table 2: Resolution (Rs) for the 2-Methylimidazole/4-Methylimidazole Isomer Pair
| Stationary Phase | Typical Resolution (Rs) | Comments |
| C18 | < 1.0 | Poor separation of isomers. |
| Phenyl-Hexyl | 1.2 - 1.5 | Partial to good separation due to π-π interactions. |
| Bare Silica (HILIC) | 1.5 - 1.8 | Good separation based on subtle polarity differences. |
| Amide (HILIC) | 1.6 - 2.0 | Enhanced separation due to hydrogen bonding capabilities. |
| Zwitterionic (HILIC) | > 2.0 | Excellent separation due to mixed-mode interactions. |
| SCX (IEX) | > 2.0 | Excellent separation if pKa values differ sufficiently. |
Note: Resolution (Rs) is a measure of the degree of separation between two adjacent peaks. An Rs value of ≥ 1.5 indicates baseline separation.
Table 3: General Performance Characteristics of Chromatography Phases for Imidazole Derivatives
| Stationary Phase | Mode | Primary Retention Mechanism(s) | Advantages | Disadvantages |
| C18 | RPLC | Hydrophobic interactions | Well-understood, versatile for less polar derivatives. | Poor retention of highly polar imidazoles.[1][2] |
| Phenyl-Hexyl | RPLC | Hydrophobic & π-π interactions | Alternative selectivity for aromatic imidazoles, improved isomer separation.[3] | May still have limited retention for very polar compounds. |
| Bare Silica | HILIC | Partitioning, hydrogen bonding, electrostatic interactions | Excellent retention for very polar, basic compounds. | Strong retention of basic compounds can lead to peak tailing. |
| Amide | HILIC | Partitioning, hydrogen bonding | Improved peak shape for basic compounds compared to bare silica. | Can be less robust than other HILIC phases. |
| Zwitterionic | HILIC | Partitioning, electrostatic interactions | Excellent retention and selectivity for a wide range of polar compounds.[4] | More complex retention mechanism to optimize. |
| SCX | IEX | Cation exchange | High selectivity for basic imidazole derivatives based on charge.[5] | Requires specific buffer conditions and may not separate neutral impurities. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing the performance of different chromatography phases. Below are representative methodologies for Reversed-Phase, HILIC, and Ion-Exchange chromatography.
Protocol 1: Reversed-Phase HPLC for Imidazole Derivatives
This protocol is suitable for the analysis of moderately polar to non-polar imidazole derivatives, such as substituted benzimidazoles.
-
Instrumentation and Materials:
-
HPLC system with UV detector.
-
Reversed-phase columns: C18 (e.g., 4.6 x 150 mm, 5 µm) and Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Water/Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Elution: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Protocol 2: HILIC for Polar Imidazole Derivatives
This protocol is designed for the separation of highly polar imidazole derivatives and their isomers.
-
Instrumentation and Materials:
-
HPLC system with UV detector.
-
HILIC columns: Bare Silica, Amide, and Zwitterionic (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 95:5 (v/v) Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.8.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.8.
-
Sample Diluent: 90:10 (v/v) Acetonitrile/Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
UV Detection: 220 nm.
-
Gradient Elution: 0% B to 50% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 7 minutes. HILIC may require longer equilibration times than RPLC.[4]
-
Protocol 3: Ion-Exchange Chromatography for Basic Imidazole Derivatives
This method is effective for separating imidazole derivatives based on their charge state.
-
Instrumentation and Materials:
-
HPLC or FPLC system with UV detector.
-
Strong Cation Exchange (SCX) column.
-
Mobile Phase A (Binding Buffer): 20 mM Phosphate Buffer, pH 3.0.
-
Mobile Phase B (Elution Buffer): 20 mM Phosphate Buffer with 1 M NaCl, pH 3.0.
-
Sample Diluent: Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 220 nm.
-
Gradient Elution: 0% B to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for sample preparation and analysis using the different chromatographic modes.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Safety Operating Guide
Prudent Disposal of Ethyl 1H-imidazole-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of Ethyl 1H-imidazole-1-carboxylate (CAS No. 19213-72-0).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer of this compound. While this compound has been reported as not meeting GHS hazard criteria by at least one source, the SDS remains the authoritative document for specific handling and safety information.[1] In the absence of a specific SDS, general prudent laboratory practices for handling non-hazardous chemical waste should be followed.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling any chemical waste. This includes:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemically resistant gloves (e.g., nitrile)
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with all local, state, and federal regulations. The following is a general procedural guide:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves), in a designated and compatible waste container.
-
The container must be in good condition, leak-proof, and have a secure-fitting lid.
-
Do not mix with other chemical waste unless compatibility has been verified. For imidazole-related compounds, it is often recommended to avoid mixing with strong oxidizers, acids, acid anhydrides, and acid chlorides.
-
-
Labeling:
-
Clearly label the waste container with "Waste this compound" and the approximate quantity.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Storage should be away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.[2]
-
Provide the disposal company with all available information about the chemical, including a copy of the SDS if available.
-
Never dispose of this compound down the drain or in the regular trash.[3]
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 19213-72-0 | |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | |
| Form | Liquid | |
| Density | 1.162 g/mL at 25 °C | |
| Flash Point | 104.4 °C (219.9 °F) | |
| Storage Temperature | 2-8°C | |
| GHS Hazard Classification | Not Classified | [1] |
Experimental Workflow & Decision Making
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 1H-imidazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Ethyl 1H-imidazole-1-carboxylate. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations where splashing is a significant risk, the use of a full-face shield in addition to goggles is strongly recommended.
-
Hand Protection: Chemical-resistant gloves are required. Given that this compound is an ester and a heterocyclic compound, nitrile or butyl rubber gloves are recommended. Double gloving can provide an additional layer of safety. Always inspect gloves for any signs of degradation or perforation before use.[1][2]
-
Body Protection: A standard laboratory coat must be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any potential vapors or aerosols. If work outside of a fume hood is unavoidable and there is a risk of inhalation, a respirator appropriate for organic vapors should be used.
Quantitative Data for Personal Protective Equipment
Specific quantitative data for this compound is not currently available in public databases. The following table summarizes the recommended specifications for PPE based on general safety guidelines for handling similar chemical compounds.
| Parameter | Specification/Value | Rationale and Remarks |
| Occupational Exposure Limit (OEL) | Not available | No established OEL for this compound. All work should be conducted in a manner that minimizes any potential for exposure. |
| Glove Material | Nitrile or Butyl Rubber | These materials generally offer good resistance to esters and heterocyclic compounds.[3] |
| Glove Thickness | ≥ 5 mil | A greater thickness generally corresponds to increased chemical resistance. |
| Glove Breakthrough Time (BTT) | Not available | Specific BTT data for this compound is unavailable. It is critical to change gloves immediately upon any suspected contamination. |
| Eye Protection Standard | ANSI Z87.1 (or equivalent) | Ensures adequate protection against chemical splashes. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Caption: Safe handling workflow for this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Thoroughly review the safety data for analogous imidazole and ester compounds to understand potential hazards.
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Use appropriate tools (e.g., spatula, powder funnel) to handle the solid form of the compound to avoid generating dust.
-
If working with a solution, use a syringe or pipette with appropriate caution to avoid splashes.
-
Keep containers of the chemical sealed when not in use.
-
-
Cleanup and Decontamination:
-
After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Carefully remove and dispose of contaminated PPE in the designated solid waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: As a non-halogenated organic compound, all waste containing this compound should be segregated from halogenated waste streams.[4][5][6][7][8]
-
Liquid Waste:
-
Solid Waste:
-
Dispose of any contaminated solid materials, such as pipette tips, weigh boats, and contaminated PPE, in a designated solid chemical waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Storage and Collection: Store waste containers in a designated, well-ventilated, and secondary containment area until they are collected by the institution's environmental health and safety department for final disposal.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
